(+)-Stepharine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
OGJKMZVUJJYWKO-CYBMUJFWSA-N |
SMILES |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC |
Canonical SMILES |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Stepharine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Stepharine is a proaporphine alkaloid found in various species of the plant genus Stephania. It has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and quantitative data on its yield from different sources. While the complete signaling pathways of this compound are still under investigation, this guide also touches upon the known biological activities of related aporphine (B1220529) alkaloids to provide a context for future research into its mechanism of action.
Natural Sources of this compound
This compound has been identified and isolated from several species within the Stephania genus (family Menispermaceae). These perennial vines are predominantly found in tropical and subtropical regions of Asia and Africa. The primary sources for this compound are the tubers and roots of these plants. Additionally, laboratory-based cell cultures have emerged as a promising alternative source.
Table 1: Natural and In Vitro Sources of this compound
| Source Species | Plant Part / Culture Type | Reported Presence of this compound | Reference(s) |
| Stephania glabra | Tubers, Roots | Yes | [1] |
| Stephania glabra | Morphogenic Cell Cultures | Yes | [2][3] |
| Stephania viridiflavens | Roots | Yes | [4] |
| Stephania yunnanensis | Not specified | Yes | [5] |
| Stephania rotunda | Tubers | Yes | |
| Stephania kwangsiensis | Not specified | Yes | [4] |
| Stephania cepharantha | Not specified | Yes | |
| Stephania tetrandra | Roots | Yes | [6] |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. Below are detailed protocols generalized from various scientific studies.
General Extraction and Acid-Base Partitioning
This initial phase aims to obtain a crude alkaloid extract from the plant material.
Protocol 1: General Extraction and Acid-Base Partitioning of this compound
1. Plant Material Preparation:
- Collect fresh tubers or roots of a suitable Stephania species.
- Wash the plant material thoroughly to remove soil and debris.
- Air-dry the material in a well-ventilated area or use a plant dryer.
- Grind the dried material into a fine powder (approximately 40-60 mesh).
2. Extraction:
- Macerate the powdered plant material in 95% ethanol (B145695) or methanol (B129727) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
- Allow the mixture to stand for several days with occasional agitation, or perform continuous extraction using a Soxhlet apparatus for a more efficient process.
- Filter the extract to separate the solvent from the plant residue.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Partitioning:
- Dissolve the crude extract in a 3-5% aqueous hydrochloric acid (HCl) solution.
- Partition the acidic solution against a non-polar solvent such as petroleum ether or n-hexane to remove neutral and weakly basic compounds. Discard the organic phase.
- Basify the aqueous layer to a pH of 9-10 using an ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.
- Extract the basified aqueous solution multiple times with a chlorinated solvent like chloroform (B151607) or dichloromethane.
- Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
Further purification of the crude alkaloid fraction is necessary to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb alkaloids.
1. Solvent System Selection:
- A two-phase solvent system is crucial for successful separation. A commonly used system for separating alkaloids from Stephania species is a mixture of n-butanol, methanol, and water. A specific reported system is n-butanol:methanol:water (4:1:5, v/v).
- For pH-zone-refining CCC, a two-phase solvent system such as methyl-tert-butyl ether (MtBE)-acetonitrile-water (2:2:3, v/v) can be used, with triethylamine (B128534) (TEA) added to the organic phase as a retainer and hydrochloric acid (HCl) to the aqueous mobile phase as an eluter.[7]
2. HSCCC Operation:
- Prepare and equilibrate the chosen two-phase solvent system in a separatory funnel.
- Fill the CCC coil with the stationary phase (typically the upper or lower phase depending on the instrument and method).
- Dissolve the crude alkaloid fraction in a small volume of the stationary or mobile phase.
- Inject the sample into the CCC instrument.
- Pump the mobile phase through the coil at a constant flow rate.
- Collect fractions of the eluent using a fraction collector.
3. Fraction Analysis:
- Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
- Pool the pure fractions and evaporate the solvent to obtain isolated this compound.
Quantification of this compound using HPLC-UV
Protocol 3: Quantitative Analysis of this compound by HPLC-UV
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm).[8]
- Mobile Phase: A gradient system of 100 mM ammonium acetate (B1210297) in water (A) and methanol (B). The specific gradient profile should be optimized for the best separation.
- Flow Rate: 1.0 mL/min.[8]
- Injection Volume: 20 µL.[8]
- UV Detection Wavelength: 270 nm.[8]
- Column Temperature: Ambient or controlled at 25 °C.[8]
2. Sample and Standard Preparation:
- Prepare a stock solution of a known concentration of purified this compound standard in the mobile phase.
- Create a series of calibration standards by serially diluting the stock solution.
- Prepare the sample for analysis by dissolving a known weight of the extract or isolated compound in the mobile phase and filtering it through a 0.45 µm syringe filter.
3. Analysis and Quantification:
- Inject the calibration standards and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data on this compound Yield
The yield of this compound can vary significantly depending on the source material, its geographical origin, and the extraction and purification methods employed.
Table 2: Reported Yields of this compound from Various Sources
| Source | Starting Material | Method | Yield | Purity | Reference(s) |
| Stephania yunnanensis | 50 mg of polar fraction from crude extract | Counter-Current Chromatography | 4.8 mg | >90% | [5] |
| Stephania glabra (S2 cell line) | Nodules with roots (dry weight) | HPLC-UV | 1.04 ± 0.03% | Not specified | [2] |
| Stephania glabra (S3 cell line) | Nodules with roots (dry weight) | HPLC-UV | 0.80 ± 0.19% | Not specified | [2] |
| Stephania glabra (S4 cell line) | Nodules with roots (dry weight) | HPLC-UV | 0.66 ± 0.06% | Not specified | [2] |
Biological Activity and Potential Signaling Pathways
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on structurally related aporphine alkaloids and crude extracts of Stephania species provide insights into its potential mechanisms of action.
Aporphine alkaloids, as a class, have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[9] Some aporphine alkaloids have been shown to interact with various signaling pathways, including:
-
NF-κB Signaling Pathway: Several natural compounds, including some alkaloids, are known to inhibit the NF-κB pathway, which plays a crucial role in inflammation.[8] The anti-inflammatory effects observed for some Stephania alkaloids may be mediated through this pathway.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some aporphine alkaloids have been found to modulate MAPK signaling, which could contribute to their potential anticancer effects.[9]
-
Apoptosis Pathways: Several alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins.[3][7]
Further research, including molecular docking studies and in vitro and in vivo experiments, is necessary to delineate the precise molecular targets and signaling cascades affected by this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical involvement of aporphine alkaloids in key signaling pathways based on existing literature for this class of compounds. It is important to note that this is a generalized representation and has not been specifically validated for this compound.
Caption: Hypothetical signaling pathways potentially modulated by aporphine alkaloids.
Conclusion and Future Directions
This compound can be reliably isolated from various Stephania species and their cell cultures using established extraction and chromatographic techniques. The quantitative data presented in this guide provides a baseline for researchers aiming to optimize isolation protocols. The primary knowledge gap remains in the detailed understanding of its molecular mechanism of action. Future research should focus on identifying the specific molecular targets of this compound and elucidating the signaling pathways it modulates to fully realize its therapeutic potential. This will involve a combination of in silico, in vitro, and in vivo studies to map its interactions within the cell and its overall pharmacological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total alkaloids in Stephania tetrandra induce apoptosis by regulating BBC3 in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo [frontiersin.org]
- 9. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of (+)-Stepharine in Stephania Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Stepharine is a proaporphine alkaloid found in plants of the genus Stephania, which belongs to the Menispermaceae family. Proaporphine alkaloids are a subclass of benzylisoquinoline alkaloids (BIAs) and are the biosynthetic precursors to aporphine (B1220529) alkaloids. This compound and other related alkaloids from Stephania species have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, analgesic, and antiviral effects. A thorough understanding of the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, which can provide an alternative to reliance on plant sources. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including key enzymes, intermediates, and available quantitative data. Detailed experimental protocols for key analytical and functional genomics techniques are also provided to facilitate further research in this area.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to form the characteristic proaporphine skeleton of this compound through a key intramolecular C-C phenol (B47542) coupling reaction, followed by specific methylation steps.
Upstream Pathway: From L-Tyrosine to (S)-Reticuline
The initial steps of the pathway leading to (S)-reticuline are common to the biosynthesis of a vast array of BIAs in plants.[1]
-
Formation of Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to both dopamine and 4-HPAA through a series of enzymatic reactions involving hydroxylases, decarboxylases, and aminotransferases.[1]
-
Norcoclaurine Synthesis: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.
-
Stepwise Methylation and Hydroxylation: A series of O-methylations, N-methylations, and hydroxylations, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), respectively, convert (S)-norcoclaurine through several intermediates to the pivotal branch-point molecule, (S)-reticuline.[2]
Downstream Pathway: From (S)-Reticuline to this compound
The formation of the proaporphine skeleton of this compound from (S)-reticuline is a critical and less universally understood part of the pathway.
-
Oxidative C-C Phenol Coupling: The key step is the intramolecular oxidative coupling of (S)-reticuline to form a proaporphine intermediate. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family.[3][4] While the exact intermediate leading to stepharine (B1200187) has not been definitively characterized, it is proposed to be a dienone structure. Recent studies on aporphine alkaloid biosynthesis in Stephania species have identified CYP80G6 as an enzyme that catalyzes the formation of a proaporphine from (S)-type substrates.[3][4]
-
Methylation: Subsequent specific O-methylation of the proaporphine intermediate is required to yield the methoxy (B1213986) group present in stepharine. This reaction is likely catalyzed by a specific O-methyltransferase (OMT). Transcriptome analysis of Stephania species has identified numerous candidate OMTs that may be involved in BIA biosynthesis.[5][6]
-
Final Tailoring Steps: Additional enzymatic steps, such as reductions or rearrangements, may be necessary to yield the final this compound molecule. The precise nature and order of these reactions are still under investigation.
Data Presentation
Quantitative data on the biosynthesis of this compound is limited. The following table summarizes available data on the concentration of stepharine in different tissues and cell cultures of Stephania glabra.
| Sample Type | Stepharine Content (% dry weight) | Reference |
| Morphogenic callus culture (liquid media) | 0.9% | [7] |
| Nodules with roots (S2 culture) | Not specified, but detected | [8] |
| Nodules with roots (S3 culture) | Not specified, but detected | [8] |
| Nodules with roots (S4 culture) | Not specified, but detected | [8] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of analytical, biochemical, and molecular biology techniques. The following are detailed methodologies for key experiments.
Quantification of this compound and Precursors by HPLC-MS/MS
This protocol describes a general method for the extraction and quantification of alkaloids from Stephania plant material.
a. Sample Preparation and Extraction:
-
Freeze-dry plant material (e.g., leaves, roots, stems, or cell cultures) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., methanol (B129727) or a mixture of methanol:water, 80:20, v/v) containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).
-
Vortex the mixture vigorously for 1 minute.
-
Sonciate the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the specific precursor ion to product ion transitions for this compound and its precursors by direct infusion of authentic standards.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
c. Quantification:
-
Prepare a series of standard solutions of this compound and its precursors of known concentrations.
-
Generate a calibration curve for each analyte by plotting the peak area against the concentration.
-
Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curves. Use the internal standard to correct for variations in extraction efficiency and instrument response.
Heterologous Expression and Characterization of Candidate Biosynthetic Enzymes (e.g., CYP450s) in Saccharomyces cerevisiae
This protocol outlines the steps for expressing a candidate plant CYP450 gene in yeast to determine its enzymatic function.
a. Gene Cloning and Vector Construction:
-
Isolate total RNA from the plant tissue of interest (e.g., roots or rhizomes of a Stephania species).
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate CYP450 gene using gene-specific primers.
-
Clone the amplified PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
b. Yeast Transformation and Expression:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR) from a plant source to ensure efficient electron transfer.
-
Select transformed yeast colonies on appropriate selection media.
-
Inoculate a starter culture of the transformed yeast in selective medium containing glucose and grow overnight.
-
Inoculate a larger expression culture with the starter culture in a medium containing galactose to induce the expression of the CYP450 gene.
-
Grow the expression culture for 48-72 hours at 28-30 °C with shaking.
c. Enzyme Assay:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cells in a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).
-
Add the substrate (e.g., (S)-reticuline) to the cell suspension.
-
Incubate the reaction mixture at 28-30 °C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products from the reaction mixture with the organic solvent.
-
Analyze the extracted products by HPLC-MS/MS to identify the enzymatic product.
Functional Analysis of Biosynthetic Genes using Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse genetics tool to study gene function in non-model plants like Stephania.
a. VIGS Vector Construction:
-
Select a 200-400 bp fragment of the target gene's coding sequence that is unique to that gene.
-
Amplify this fragment by PCR.
-
Clone the fragment into a suitable VIGS vector (e.g., a Tobacco Rattle Virus (TRV)-based vector system).
b. Agroinfiltration:
-
Transform the VIGS construct and a helper plasmid (containing the viral RNA1) into Agrobacterium tumefaciens.
-
Grow the transformed Agrobacterium cultures overnight.
-
Harvest and resuspend the bacterial cells in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).
-
Infiltrate the bacterial suspension into the leaves of young Stephania plants using a needleless syringe.
c. Phenotypic and Metabolic Analysis:
-
Monitor the plants for any visible phenotypes over the next 2-4 weeks.
-
Harvest tissues from the silenced plants (and control plants infiltrated with an empty vector).
-
Extract alkaloids and analyze by HPLC-MS/MS to determine if the silencing of the target gene has led to a decrease in the accumulation of this compound or an accumulation of its presumed precursor.
Mandatory Visualization
Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound is a complex process that involves multiple enzymatic steps, starting from the primary metabolite L-tyrosine and proceeding through the intricate network of the benzylisoquinoline alkaloid pathway. While the general framework of the pathway is understood, further research is needed to fully characterize the specific enzymes involved in the later steps of stepharine formation, particularly the O-methyltransferases and any other tailoring enzymes. The application of modern analytical and functional genomics techniques, as outlined in this guide, will be instrumental in completing our understanding of this important biosynthetic pathway. This knowledge will be invaluable for the development of metabolic engineering and synthetic biology strategies for the sustainable production of this compound and other medicinally important alkaloids from the Stephania genus.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tempo-Spatial Pattern of Stepharine Accumulation in Stephania Glabra Morphogenic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Stepharine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Stepharine is a naturally occurring proaporphine alkaloid isolated from various plant species of the Stephania genus. It features a characteristic tetracyclic spiro-cyclohexadienone structure. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its absolute configuration, key structural features, and spectroscopic data. Detailed experimental protocols for its isolation and structural elucidation are also presented to support further research and development.
Chemical Structure
This compound is an isoquinoline (B145761) alkaloid with the molecular formula C₁₈H₁₉NO₃. Its structure is characterized by a tetracyclic ring system, which includes a tetrahydroisoquinoline (THIQ) moiety and a spiro-fused cyclohexadienone ring. The systematic IUPAC name for the (+)-enantiomer is (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one[1].
The core structure consists of a 6-6-5-6 fused ring system. The nitrogen atom is part of the tetrahydroisoquinoline ring system. Two methoxy (B1213986) groups are attached to the aromatic ring of the THIQ moiety. The spiro center is a quaternary carbon that connects the THIQ system to the cyclohexadienone ring.
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The molecule possesses a single chiral center at the spiro carbon atom (C-4). The dextrorotatory nature of this compound indicates the presence of a specific enantiomer.
Absolute Configuration
The absolute configuration of the spiro center in this compound has been determined to be (R). This assignment is based on chiroptical data, specifically circular dichroism (CD) spectroscopy. The sign and position of the Cotton effects in the CD spectra of proaporphine alkaloids are directly related to their absolute configuration. While a definitive X-ray crystallographic analysis of this compound was not found in the reviewed literature, the IUPAC name provided by PubChem, (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one, is consistent with the (R) configuration at the spirocenter[1].
Physicochemical and Spectroscopic Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉NO₃ | [1] |
| Molecular Weight | 297.35 g/mol | [1] |
| Melting Point | Data not available | |
| Specific Rotation ([α]D) | Data not available |
Table 2: Spectroscopic Data for Stepharine
| Technique | Data | Reference |
| ¹H NMR | Data not available in a comprehensive, assigned format. | |
| ¹³C NMR | Data not available in a comprehensive, assigned format. | |
| Mass Spectrometry | Key fragmentation patterns of proaporphine alkaloids involve the loss of the nitrogen-containing ring and subsequent fragmentations of the remaining structure. | |
| Circular Dichroism (CD) | The sign of the Cotton effect is used to determine the absolute configuration of the spiro center. |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of stepharine from plant material, such as the tubers of Stephania species.
References
The Proaporphine Alkaloid (+)-Stepharine: A Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Stepharine, a proaporphine alkaloid, has garnered significant interest within the scientific community due to its intriguing chemical structure and promising pharmacological properties. This technical guide provides a comprehensive overview of the discovery, historical context, total synthesis, and biological activities of this compound. All quantitative data from key synthetic routes are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal synthetic steps are provided, and the known biological signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.
Discovery and Historical Context
The discovery of this compound is rooted in the extensive exploration of natural products for potential therapeutic agents that characterized the mid-20th century. Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, were a primary focus of this research due to their diverse and potent biological activities.
The first documented isolation of stepharine (B1200187) was reported in 1972 by B. O. Sowemimo, J. L. Beal, R. W. Doskotch, and G. H. Svoboda. They successfully isolated the alkaloid from the plant Sarcopetalum harveyanum F. Muell., a member of the Menispermaceae family. Prior to this, related proaporphine alkaloids had been isolated from various species of the Stephania genus (also in the Menispermaceae family), which is the origin of the compound's name. Notably, this compound has been identified in several Stephania species, including Stephania japonica and Stephania glabra.[1]
The 1960s and 1970s were a period of significant advancement in natural product chemistry. The development and refinement of chromatographic and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were instrumental in the successful isolation and structural elucidation of complex molecules like this compound. Its discovery contributed to the growing body of knowledge about isoquinoline (B145761) alkaloids and their biosynthetic pathways.
Total Synthesis of (±)-Stepharine
The unique spirocyclic architecture of stepharine has made it an attractive target for total synthesis by organic chemists. Several distinct synthetic routes have been developed over the years, each with its own strategic approach to constructing the challenging proaporphine core. The following tables summarize the key quantitative data from some of the most notable total syntheses of (±)-stepharine.
Table 1: Key Reagents and Overall Yields of Selected (±)-Stepharine Syntheses
| Lead Researcher(s) | Year | Key Reactions | Overall Yield (%) |
| Bernauer | 1967 | Bischler-Napieralski reaction, Phenolic oxidative coupling | Not explicitly stated |
| Honda | 2006 | Aromatic oxidation with a hypervalent iodine reagent | Not explicitly stated |
| Chen et al. | 2020 | Three-component Catellani reaction, Au-catalyzed cyclization | ~21% (over 7 steps) |
Table 2: Step-wise Yields for the Total Synthesis of (±)-Stepharine by Chen et al. (2020) [2]
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Iodination | (2,3-dimethoxyphenyl)boronic acid | 1-iodo-2,3-dimethoxybenzene | 82 |
| 2 | Suzuki Coupling | 1-iodo-2,3-dimethoxybenzene | 2-(2-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 45 |
| 3 | Catellani Reaction | Aryl iodide intermediate & other components | N-(2-(2-((triisopropylsilyl)ethynyl)phenyl)ethyl)tosylamide | 72 |
| 4 | N-Tosyl Deprotection | N-tosylated amine | 2-(2-((triisopropylsilyl)ethynyl)phenyl)ethan-1-amine | 80 |
| 5 | Au/Ag-Catalyzed Cyclization & Protecting Group Manipulation | Desilylated amine | 1-methylene-THIQ intermediate | 72 (over 3 steps) |
| 6 | Oxidative Dearomatization | 1-methylene-THIQ intermediate | Spiro-cyclohexadienone intermediate | 85 |
| 7 | Reduction | Spiro-cyclohexadienone intermediate | (±)-Stepharine | Not explicitly stated in summary |
Experimental Protocols for Key Synthetic Steps
PIDA-Promoted Oxidative Dearomatization (Honda, 2006)
This key step in the Honda synthesis constructs the spiro-cyclohexadienone core of stepharine.
-
Procedure: To a solution of the 1-methylene-tetrahydroisoquinoline intermediate in trifluoroethanol at 0 °C is added phenyliodine(III) diacetate (PIDA) (1.1 equivalents). The reaction mixture is stirred at this temperature until the starting material is consumed (as monitored by TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Catellani Reaction / Au-Catalyzed Cyclization (Chen et al., 2020)
This sequence is central to the convergent and efficient synthesis reported by Chen and colleagues.
-
Catellani Reaction: A mixture of the aryl iodide intermediate, N-protected aziridine, (trialkylsilyl)acetylene, Pd(OAc)2 (10 mol%), DavePhos (24 mol%), and K2CO3 in acetonitrile (B52724) is heated. The reaction progress is monitored by LC-MS.
-
Work-up and Cyclization: Upon completion, the reaction mixture is filtered and concentrated. The crude product is then subjected to a desilylation step followed by Au/Ag-catalyzed 6-exo-dig cyclization to afford the 1-methylene-THIQ scaffold.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several biological activities, with its antihypertensive and acetylcholinesterase inhibitory effects being the most prominent.
Antihypertensive Activity
While the precise signaling pathway for this compound's antihypertensive effect is not yet fully elucidated, it is hypothesized to act through mechanisms common to other isoquinoline alkaloids. These often involve the modulation of adrenergic receptors or calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Hypothesized antihypertensive signaling pathway of this compound.
Acetylcholinesterase (AChE) Inhibitory Activity
This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This activity suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the rich chemical diversity of the natural world and the ingenuity of synthetic chemistry. Since its discovery, significant progress has been made in understanding its synthesis and biological properties. The development of more efficient and stereoselective total syntheses will be crucial for enabling more extensive pharmacological studies. Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for its antihypertensive and neuroprotective effects. Such studies will be vital in unlocking the full therapeutic potential of this compound and its analogues for the treatment of cardiovascular and neurodegenerative diseases.
References
Spectral Data Analysis of (+)-Stepharine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for the proaporphine alkaloid, (+)-Stepharine. The document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to facilitate its identification, characterization, and use in research and drug development. Detailed experimental protocols and logical workflows for structure elucidation are also presented.
Quantitative Spectral Data
The following tables summarize the key spectral data obtained from the analysis of (±)-Stepharine. The NMR data is based on the total synthesis reported by Chen et al. (2022), and the mass spectrometry data is compiled from fragmentation studies.
Table 1: ¹H NMR Spectral Data of (±)-Stepharine
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.91 | d | 2.8 | H-3' |
| 6.82 | s | - | H-9 |
| 6.30 | dd | 10.0, 2.8 | H-2' |
| 6.22 | d | 10.0 | H-1' |
| 6.13 | s | - | H-6 |
| 4.18 | d | 14.0 | H-5α |
| 3.86 | s | - | OMe |
| 3.85 | s | - | OMe |
| 3.52 | d | 14.0 | H-5β |
| 3.49 | m | - | H-4 |
| 3.20 | m | - | H-7α |
| 3.05 | m | - | H-1a |
| 2.90 | m | - | H-1b |
| 2.65 | m | - | H-7β |
Table 2: ¹³C NMR Spectral Data of (±)-Stepharine
Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
| 185.9 | C-4' |
| 152.0 | C-2' |
| 147.2 | C-8 |
| 145.4 | C-10 |
| 142.1 | C-5' |
| 134.4 | C-11 |
| 129.5 | C-6' |
| 127.8 | C-3' |
| 125.7 | C-12 |
| 112.9 | C-9 |
| 109.8 | C-6 |
| 61.2 | C-4 |
| 56.1 | OMe |
| 55.9 | OMe |
| 52.8 | C-2 |
| 44.1 | C-5 |
| 42.9 | C-7 |
| 28.5 | C-1 |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Notes |
| 298.4 | [M+H]⁺ | Protonated molecule (Molecular Formula: C₁₈H₁₉NO₃, MW: 297.35) |
| 238.2 | [M+H - C₂H₅N - H]⁺ | Characteristic fragment |
| 192.1 | [M+H - C₆H₅O₂]⁺ | Characteristic fragment |
| 161.2 | [M+H - C₈H₈O₂]⁺ | Characteristic fragment |
Table 4: Infrared (IR) Spectroscopy Data for (±)-Stepharine
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3356 | Broad | O-H / N-H stretch |
| 2925 | Strong | Aliphatic C-H stretch |
| 1660 | Strong | C=O stretch (conjugated ketone) |
| 1624 | Medium | C=C stretch (aromatic/dienone) |
| 1508 | Medium | C=C stretch (aromatic) |
| 1272 | Strong | C-O stretch (aryl ether) |
| 1122 | Strong | C-O stretch (ether/alkoxy) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Acquisition Parameters (¹H NMR):
-
Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrumentation & Acquisition Parameters (¹³C NMR):
-
Spectrometer: Bruker Avance 101 MHz spectrometer (or equivalent).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum using the TMS signal (¹H and ¹³C) or the residual solvent signal.
-
Integrate ¹H NMR signals and analyze multiplicities and coupling constants.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for injection.
-
-
Instrumentation & Acquisition Parameters (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan (e.g., m/z 100-500) to identify the precursor ion, followed by product ion scan (MS/MS) of the target precursor (m/z 298.4).
-
Collision Energy: Optimized to generate characteristic fragment ions (e.g., 20-40 eV).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of solid this compound powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
KBr Pellet: Mix ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation & Acquisition Parameters:
-
Spectrometer: FT-IR spectrometer (e.g., PerkinElmer Spectrum One).
-
Detector: Deuterated Triglycine Sulfate (DTGS) or similar.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be collected and subtracted from the sample spectrum.
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the spectral analysis of this compound.
(+)-Stepharine: A Technical Guide on its Role as a Plant Metabolite for Researchers and Drug Development Professionals
An In-depth Technical Whitepaper
Abstract
(+)-Stepharine, a proaporphine alkaloid found predominantly in plants of the Stephania genus, has garnered significant scientific interest for its diverse pharmacological activities. As a plant metabolite, it is believed to play a crucial role in the plant's defense mechanisms. For researchers and drug development professionals, this compound presents a compelling natural product scaffold with demonstrated antihypertensive and cholinesterase inhibitory properties. This technical guide provides a comprehensive overview of this compound, including its role in plants, detailed experimental protocols for its extraction and analysis, quantitative data on its biological activities, and an exploration of its potential mechanisms of action through relevant signaling pathways. This document aims to serve as a core resource for the scientific community engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Introduction: this compound as a Plant Metabolite
This compound is a member of the aporphine (B1220529) alkaloid class, a large and structurally diverse group of isoquinoline (B145761) alkaloids.[1] These secondary metabolites are common throughout the plant kingdom and are particularly abundant in families such as the Menispermaceae, to which the Stephania genus belongs.[2] The primary role of alkaloids in plants is not fully understood, but substantial evidence suggests they function as chemical defense agents against herbivores and pathogens.[3] The accumulation of alkaloids, including stepharine, in specialized tissues and at specific developmental stages supports their ecological function in protecting the plant.[3]
From a pharmacological perspective, aporphine alkaloids are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][4] this compound, in particular, has been noted for its antihypertensive and cholinesterase inhibitory activities, making it a molecule of interest for drug discovery programs targeting cardiovascular and neurological disorders.
Quantitative Data on this compound
For researchers and drug development professionals, quantitative data is essential for evaluating the potency and potential of a bioactive compound. The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Source |
| Acetylcholinesterase (AChE) Inhibition IC50 | 61.24 µM | [5] |
| Content in Stephania glabra morphogenic tissues | 0.88–1.04% of dry cell weight |
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₃ | |
| Molar Mass | 283.32 g/mol | |
| Appearance | Not specified in literature | |
| Solubility | Soluble in dilute hydrochloric acid |
Note: Detailed pharmacokinetic (ADME) data for this compound is not currently available in the public domain. General pharmacokinetic properties of aporphine alkaloids suggest they undergo extensive hepatic metabolism with elimination primarily through renal and biliary/fecal routes.
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound from its natural source, as well as a protocol for assessing its cholinesterase inhibitory activity.
Extraction and Isolation of this compound from Stephania glabra
This protocol is based on established methods for the extraction of alkaloids from Stephania species.[6]
3.1.1. Materials and Reagents
-
Dried and powdered tubers of Stephania glabra
-
2% Hydrochloric acid (HCl)
-
Chloroform (B151607) (CHCl₃)
-
Concentrated ammonia (B1221849) solution (NH₄OH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Methanol (B129727) (MeOH)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Dragendorff's reagent for alkaloid detection
-
Rotary evaporator
-
Chromatography column
3.1.2. Extraction Procedure
-
Maceration: Macerate 100 g of dried and powdered Stephania glabra tuber material in 500 mL of 95% ethanol for 48 hours at room temperature.[6]
-
Filtration and Concentration: Filter the ethanolic extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.[6]
-
Acidification: Dissolve the crude extract in 200 mL of 2% hydrochloric acid. This will convert the alkaloids into their salt form, making them water-soluble.[6]
-
Defatting: Transfer the acidic solution to a separatory funnel and extract it three times with 100 mL of chloroform to remove non-alkaloidal lipids and pigments. Discard the chloroform layers.[6]
-
Basification: Adjust the pH of the aqueous layer to 9-10 by slowly adding concentrated ammonia solution. This will convert the alkaloid salts back to their free base form, making them soluble in organic solvents.[6]
-
Alkaloid Extraction: Extract the basified solution three times with 150 mL of chloroform.[6]
-
Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[6]
3.1.3. Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column (60-120 mesh) using a gradient of chloroform and methanol as the mobile phase. Start with 100% chloroform and gradually increase the proportion of methanol.[6]
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (100% chloroform) and load it onto the prepared column.[6]
-
Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol.[6]
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.[6]
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under UV light or by spraying with Dragendorff's reagent.[6]
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC comparison with a standard, if available) and evaporate the solvent to obtain the purified compound.[6]
Acetylcholinesterase (AChE) Inhibition Assay (HPLC-DAD Method)
This protocol is adapted from a method used for the determination of acetylcholinesterase inhibition by isoquinoline alkaloids.[7]
3.2.1. Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Galanthamine (positive control)
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column
3.2.2. Preparation of Solutions
-
AChE solution: Prepare a stock solution of AChE in Tris-HCl buffer.
-
ATCI solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB solution: Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Test compound solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).
3.2.3. Assay Procedure
-
Reaction Mixture: In a microplate well or microcentrifuge tube, mix the AChE solution, DTNB solution, and a specific concentration of the this compound solution.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the ATCI solution to initiate the enzymatic reaction. The AChE will hydrolyze ATCI to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be detected by HPLC-DAD at a specific wavelength (e.g., 412 nm).
-
HPLC Analysis: Inject a sample of the reaction mixture into the HPLC system at a specific time point after the reaction initiation.
-
Quantification: The amount of TNB produced is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the peak area of TNB in the presence of the inhibitor to the peak area in the absence of the inhibitor (control).
-
IC50 Determination: Repeat the assay with a range of this compound concentrations to generate a dose-response curve. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated from this curve.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of this compound are not fully elucidated. However, based on its known biological activities and the pharmacology of related aporphine alkaloids, several potential signaling pathways can be implicated.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) by this compound leads to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This enhanced cholinergic neurotransmission is the basis for the use of AChE inhibitors in the treatment of Alzheimer's disease. The increased acetylcholine levels can then act on nicotinic and muscarinic acetylcholine receptors, potentially modulating downstream signaling cascades.
Antihypertensive Effect
The antihypertensive activity of aporphine alkaloids is thought to be mediated through multiple mechanisms, including the blockade of calcium channels and interaction with adrenergic receptors. While specific data for this compound is lacking, these are plausible mechanisms.
4.2.1. Potential Calcium Channel Blockade
Many antihypertensive drugs act by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to vasodilation and a reduction in blood pressure.
4.2.2. Potential Adrenergic Receptor Modulation
Aporphine alkaloids can interact with adrenergic receptors (alpha and beta), which are key regulators of blood pressure. Antagonism of alpha-1 adrenergic receptors in vascular smooth muscle can lead to vasodilation, while modulation of beta-adrenergic receptors in the heart can affect heart rate and contractility.
Modulation of PI3K/Akt and MAPK Signaling Pathways
Recent research has indicated that some aporphine alkaloids can modulate key intracellular signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are central to cell survival, proliferation, and inflammation. While direct evidence for this compound is not yet available, the activity of related compounds suggests that it may also interact with these pathways, which could contribute to its observed biological effects.
Conclusion and Future Directions
This compound is a promising plant metabolite with demonstrated biological activities that warrant further investigation. Its role as a cholinesterase inhibitor is supported by quantitative data, and its antihypertensive effects, though not yet quantified in terms of IC50/EC50 values, are well-documented. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to extract, isolate, and evaluate the bioactivity of this compound.
Future research should focus on several key areas:
-
Quantitative Pharmacological Studies: Dose-response studies are needed to determine the IC50 or EC50 values for the antihypertensive activity of this compound.
-
Mechanism of Action Elucidation: Detailed studies are required to confirm the precise molecular targets and signaling pathways modulated by this compound, particularly in relation to its antihypertensive effects.
-
Pharmacokinetic Profiling: A comprehensive ADME (absorption, distribution, metabolism, and excretion) profile of this compound is essential for its development as a potential therapeutic agent.
-
In Vivo Efficacy Studies: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy and safety of this compound for its potential therapeutic applications.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.
References
- 1. ccjm.org [ccjm.org]
- 2. youtube.com [youtube.com]
- 3. MAPK modulation of yeast pheromone signaling output and the role of phosphorylation sites in the scaffold protein Ste5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenergic receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role of MAPK Signaling Pathways in Regulating the Hydrophobin Cryparin in the Chestnut Blight Fungus Cryphonectria parasitica - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Novel Proaporphine Alkaloids: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The intricate chemical scaffolds of natural products have perennially served as a fertile ground for drug discovery. Among these, the proaporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are emerging as a promising frontier in therapeutic research. Characterized by a unique spiro-cyclohexadienone system, these compounds are not merely biosynthetic precursors to the more extensively studied aporphine (B1220529) alkaloids but possess a distinct and compelling portfolio of biological activities. This technical guide provides an in-depth exploration of the biological activities of novel proaporphine alkaloids, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies and a comprehensive summary of quantitative data are presented to facilitate further research and development in this exciting field.
Cytotoxic Activity of Proaporphine Alkaloids
A significant body of research has highlighted the potent cytotoxic effects of proaporphine alkaloids against a variety of cancer cell lines. This activity underscores their potential as lead compounds for the development of novel anticancer agents. The primary mechanism of cytotoxicity is often attributed to the induction of apoptosis and the inhibition of cell proliferation.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of novel proaporphine alkaloids is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of several recently investigated proaporphine and related aporphine alkaloids against various human cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Cissamaline | Caco-2 (Colon Carcinoma) | >250 | [1] |
| Cissamanine | Caco-2 (Colon Carcinoma) | >250 | [1] |
| Cissamdine | Caco-2 (Colon Carcinoma) | >250 | [1] |
| Nantenine | SMMC-7721 (Hepatocellular Carcinoma) | 70.08 ± 4.63 | [2] |
| Corytuberine | SMMC-7721 (Hepatocellular Carcinoma) | 73.22 ± 2.35 | [2] |
| (+)-Xylopine | HepG2 (Hepatocellular Carcinoma) | 1.87 µg/mL | [3] |
| Norushinsunine | A-549 (Lung Carcinoma) | 7.4 - 8.8 µg/mL | [4] |
| K-562 (Chronic Myelogenous Leukemia) | 7.4 - 8.8 µg/mL | [4] | |
| HeLa (Cervical Carcinoma) | 7.4 - 8.8 µg/mL | [4] | |
| MDA-MB (Breast Cancer) | 7.4 - 8.8 µg/mL | [4] | |
| Oxostephanine | BC (Breast Cancer) | 0.24 µg/mL | [5] |
| MOLT-3 (Acute Lymphoblastic Leukemia) | 0.71 µg/mL | [5] | |
| Dehydrocrebanine | HL-60 (Promyelocytic Leukemia) | 2.14 µg/mL | [5] |
| Thailandine | A549 (Lung Carcinoma) | 0.30 µg/mL | [5] |
| Epiganine A (Proaporphine) | - | - | [6] |
| Pronuciferine (B1678250) (Proaporphine) | SH-SY5Y (Neuroblastoma) - Neuroprotective | Increased proliferation at 10 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Proaporphine alkaloid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the proaporphine alkaloid in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted alkaloid solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the alkaloid concentration.
Antimicrobial Activity of Proaporphine Alkaloids
Several proaporphine and related aporphine alkaloids have demonstrated promising activity against a range of pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents. This is particularly relevant in the era of increasing antimicrobial resistance.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these alkaloids is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Alkaloid | Microorganism | MIC Value | Reference |
| Oliveridine | Yersinia enterocolitica | 25 µmol/L | [8] |
| Pachypodanthine | Yersinia enterocolitica | 100 µmol/L | [8] |
| Thailandine | Mycobacterium tuberculosis H37Ra | 6.25 µg/mL | [5] |
| Streptococcus pneumoniae | - | [5] | |
| Staphylococcus aureus | - | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Proaporphine alkaloid stock solution
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the proaporphine alkaloid in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted alkaloid. Include a positive control (inoculum without alkaloid) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity and Signaling Pathway Modulation
Emerging evidence suggests that proaporphine alkaloids can exert significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Modulation of NF-κB and MAPK Signaling Pathways
Several aporphine alkaloids, structurally related to proaporphines, have been shown to inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components (ERK, JNK, and p38), leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9][10] For instance, cepharanthine (B1668398) has been shown to dose-dependently suppress NF-κB activation and the phosphorylation of ERK, JNK, and p38 in LPS-stimulated RAW264.7 cells.[9] Similarly, nuciferine (B1677029) has been reported to inhibit the MAPK and NF-κB signaling pathways.[10]
Experimental Protocol: Western Blot Analysis of Signaling Proteins
Western blotting is a fundamental technique to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway.
Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
Proaporphine alkaloid
-
LPS (lipopolysaccharide) for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the proaporphine alkaloid for a specific duration, followed by stimulation with LPS to induce an inflammatory response.
-
Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (both total and phosphorylated forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
Novel proaporphine alkaloids represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities warrant further investigation. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to explore the pharmacological properties of these fascinating molecules. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these alkaloids, as well as exploring their structure-activity relationships to guide the design of more potent and selective therapeutic agents. The continued exploration of the biological activities of novel proaporphine alkaloids holds great promise for the development of next-generation drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.
References
- 1. Three new proaporphine alkaloids from Cissampelos capensis L.f. and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa (Blume) Spreng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aporphinoid alkaloids as antimicrobial agents against Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Silico Prediction of (+)-Stepharine Bioactivity: A Technical Guide
Abstract
(+)-Stepharine, a proaporphine alkaloid isolated from plants of the Stephania genus, has garnered scientific interest due to its diverse reported biological activities, including anti-aging, anti-hypertensive, and anti-viral effects.[1] More specifically, it has demonstrated potential as an acetylcholinesterase inhibitor.[2] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering researchers, scientists, and drug development professionals a detailed roadmap for computational analysis. The guide outlines methodologies for target identification, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By leveraging computational tools, this workflow presents a robust and cost-effective strategy for the initial screening and generation of hypotheses, thereby paving the way for targeted experimental validation.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a naturally occurring isoquinoline (B145761) alkaloid with the chemical formula C18H19NO3.[3] Natural products, like this compound, are a rich source of structurally diverse compounds that can serve as starting points for drug discovery.[4][5] In silico methods have become indispensable in modern drug discovery, offering a rapid and economical approach to predicting the biological activity of compounds and identifying potential therapeutic targets.[2][6][7] These computational techniques, including molecular docking and ADMET prediction, allow for the simulation of interactions between a ligand, such as this compound, and its biological targets, as well as the prediction of its pharmacokinetic and toxicological profile.[6][7][8]
This guide will focus on a structured in silico workflow to elucidate the bioactivity of this compound, with a primary focus on its known acetylcholinesterase inhibitory activity and its potential antiviral and antihypertensive effects.
Target Identification and Prioritization
The initial step in any in silico bioactivity prediction is the identification of potential biological targets. For this compound, we can prioritize targets based on existing experimental data and the known activities of structurally related alkaloids.
Primary Target: Acetylcholinesterase (AChE)
Rationale: this compound has been reported to exhibit inhibitory effects on acetylcholinesterase in vitro.[2] AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.[9]
Potential Secondary Targets:
-
Antiviral Targets: Alkaloids from Stephania species have demonstrated antiviral activity against viruses such as SARS-CoV-2 and Herpes Simplex Virus-1 (HSV-1).[10][11] Potential targets for this compound could include viral proteases (e.g., SARS-CoV-2 3CLpro) or polymerases.
-
Antihypertensive Targets: The structurally related alkaloid, tetrandrine, is known to possess antihypertensive properties through the blockade of L-type calcium channels.[12] Other key targets in hypertension management include components of the renin-angiotensin-aldosterone system, such as angiotensin-converting enzyme (ACE).[13]
Methodologies and Experimental Protocols
This section provides detailed protocols for the core in silico experiments.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[14] This method allows for the estimation of binding affinity and the visualization of key interactions.
Protocol for Molecular Docking of this compound:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 193686).[3]
-
Use a molecular modeling software (e.g., AutoDock Tools, UCSF Chimera) to add hydrogen atoms, assign partial charges (e.g., Gasteiger charges), and define rotatable bonds.
-
Save the prepared ligand structure in a suitable format (e.g., PDBQT).
-
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Examples include:
-
Human Acetylcholinesterase (PDB ID: 4EY7)
-
SARS-CoV-2 Main Protease (PDB ID: 6LU7)
-
Human Angiotensin-Converting Enzyme (PDB ID: 1O86)
-
-
Using molecular modeling software, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges to the protein.
-
Save the prepared protein structure in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the target protein. This is typically the active site where the natural substrate or a known inhibitor binds.
-
Generate a grid box that encompasses the defined binding site. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.
-
Specify the prepared ligand and protein files, as well as the grid box parameters.
-
Run the docking simulation. The program will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Analyze the predicted binding affinities. More negative values indicate stronger predicted binding.
-
Visualize the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and the target protein.
-
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[6][7] This is a crucial step in early-stage drug discovery to identify potential liabilities.
Protocol for ADMET Prediction of this compound:
-
Input Data:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or the 2D structure of this compound.
-
-
Web-based Tools:
-
Utilize online ADMET prediction servers such as SwissADME, pkCSM, or ADMETlab.
-
-
Parameter Selection:
-
Select a range of physicochemical and pharmacokinetic properties to predict, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
-
-
Execution and Analysis:
-
Submit the structure of this compound to the selected server.
-
Analyze the predicted ADMET properties. Compare the values to the acceptable ranges for drug-like molecules. For example, good oral bioavailability is often associated with adherence to Lipinski's rule of five.
-
Data Presentation
Quantitative data from experimental and in silico studies should be summarized for clear comparison.
Table 1: Known Experimental Bioactivity of this compound
| Target | Bioactivity Type | Value | Reference |
| Acetylcholinesterase | IC50 | 19.55 - 61.24 µM | [2] |
Table 2: Predicted Binding Affinities of this compound from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Human Acetylcholinesterase | 4EY7 | [To be filled from docking results] |
| SARS-CoV-2 Main Protease | 6LU7 | [To be filled from docking results] |
| Human Angiotensin-Converting Enzyme | 1O86 | [To be filled from docking results] |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Absorption | ||
| Human Intestinal Absorption | [To be filled] | High (>80%) |
| Caco-2 Permeability | [To be filled] | High (>1 x 10-6 cm/s) |
| Distribution | ||
| BBB Permeability | [To be filled] | Yes/No |
| Plasma Protein Binding | [To be filled] | <90% |
| Metabolism | ||
| CYP2D6 Inhibitor | [To be filled] | No |
| CYP3A4 Inhibitor | [To be filled] | No |
| Excretion | ||
| Total Clearance | [To be filled] | Varies |
| Toxicity | ||
| AMES Toxicity | [To be filled] | Non-mutagenic |
| hERG Inhibition | [To be filled] | No |
| Hepatotoxicity | [To be filled] | No |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Workflow for the in silico prediction of this compound bioactivity.
Caption: Proposed mechanism of Acetylcholinesterase inhibition by this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive in silico workflow for predicting the bioactivity of this compound. By following the outlined protocols for molecular docking and ADMET prediction, researchers can generate valuable preliminary data on its potential therapeutic applications and liabilities. The results from these computational studies can guide further experimental validation, such as in vitro enzyme inhibition assays and cell-based antiviral or antihypertensive assays. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents from natural products like this compound. Future work could involve more advanced computational techniques, such as molecular dynamics simulations to study the stability of the ligand-protein complex over time, and the development of quantitative structure-activity relationship (QSAR) models for aporphine (B1220529) alkaloids.
References
- 1. Modulation of in Vitro SARS-CoV-2 Infection by Stephania tetrandra and Its Alkaloid Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stepharine | C18H19NO3 | CID 193686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Biophysical and in silico interaction studies of aporphine alkaloids with Malonyl-CoA: ACP transacylase (FabD) from drug resistant Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Acetylcholinesterase inhibitors from Stephania venosa tuber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of in Vitro SARS-CoV-2 Infection by Stephania tetrandra and Its Alkaloid Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo antiviral activity of Stephania cepharantha against herpes simplex virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrandrine, an alkaloid from S. tetrandra exhibits anti-hypertensive and sleep-enhancing effects in SHR via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New therapeutic targets in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDB-101: Color the Diverse 3D Shapes Studied by Crystallographers [pdb101.rcsb.org]
(+)-Stepharine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Stepharine is a proaporphine alkaloid, a class of naturally occurring chemical compounds belonging to the broader group of isoquinoline (B145761) alkaloids.[1] Isolated from plants of the Stephania genus, this compound has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and a review of its reported biological activities, supported by experimental data and protocols.
Chemical and Physical Properties
A clear identification of a chemical entity is fundamental for research and development. The following tables summarize the key chemical identifiers and computed physicochemical properties of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Reference |
| CAS Number | 2810-21-1 | [2] |
| IUPAC Name | (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-dien]-1'-one | [2] |
| InChI | InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3/t13-/m1/s1 | [2] |
| InChIKey | OGJKMZVUJJYWKO-CYBMUJFWSA-N | [2] |
| Canonical SMILES | COC1=C(C2=C3--INVALID-LINK--NCCC3=C1)OC | [2] |
| Molecular Formula | C18H19NO3 | [2] |
| PubChem CID | 193686 | [2] |
| ChEBI ID | CHEBI:132715 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Weight | 297.35 | g/mol |
| Exact Mass | 297.136493 | Da |
| Topological Polar Surface Area | 47.6 | Ų |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 |
Biological Activities and Experimental Data
This compound has been reported to exhibit a range of biological activities, including anti-hypertensive, anti-aging, and antiviral effects. Furthermore, as a member of the aporphine (B1220529) alkaloid class, it is implicated in cytotoxic and cholinesterase inhibitory activities.
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound and related compounds.
Table 3: Quantitative Biological Activity Data
| Activity | Test System | Result (IC50) | Compound | Reference |
| Cholinesterase Inhibition | In vitro acetylcholinesterase assay | 61.24 µM | This compound | [1] |
| Antiviral Activity (HSV-1) | Plaque Reduction Assay | 8.3 µg/mL | N-methylcrotsparine (a proaporphine alkaloid) | [1][3] |
| Cytotoxicity | Human Lung Cancer Cell Lines | Weak | This compound | [1] |
Note: Specific IC50 values for the cytotoxicity of this compound against named cancer cell lines were not found in the reviewed literature. The available information suggests weak activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a sample, such as a plant extract or cell culture.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid). A typical starting gradient could be 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Extract the sample containing this compound using an appropriate solvent (e.g., methanol). The extract may need to be filtered and diluted before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.
Principle: This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
Human cancer cell lines (e.g., A549, H1299)
-
Cell culture medium and supplements
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the in vivo antihypertensive effect of this compound.
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model for human essential hypertension.
Procedure:
-
Acclimate the SHRs to the experimental conditions.
-
Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
Administer this compound orally or via injection at different doses. A vehicle control group should be included.
-
Measure SBP and HR at various time points after administration.
-
Monitor the animals for any adverse effects.
-
Analyze the data to determine the effect of this compound on blood pressure and heart rate.
In Vitro Anti-aging Assay on Human Dermal Fibroblasts
Objective: To assess the potential anti-aging effects of this compound on human skin cells.
Principle: Cellular senescence, a hallmark of aging, can be induced in cultured human dermal fibroblasts (HDFs) by various stressors, such as oxidative stress. The effect of a compound on senescence can be evaluated by measuring markers like senescence-associated β-galactosidase (SA-β-gal) activity.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium and supplements
-
A senescence-inducing agent (e.g., hydrogen peroxide)
-
This compound
-
SA-β-gal staining kit
Procedure:
-
Culture HDFs under standard conditions.
-
Induce senescence by treating the cells with a sub-lethal concentration of the senescence-inducing agent.
-
Treat the senescent or pre-senescent cells with different concentrations of this compound.
-
After a specified incubation period, fix the cells and stain for SA-β-gal activity.
-
Count the number of blue-stained (senescent) cells under a microscope.
-
Calculate the percentage of senescent cells in each treatment group to determine the effect of this compound on cellular senescence.
Antiviral Plaque Reduction Assay
Objective: To determine the antiviral activity of this compound against viruses like Herpes Simplex Virus type 1 (HSV-1).
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of host cells.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV-1)
-
Virus stock (e.g., HSV-1)
-
Cell culture medium and supplements
-
This compound
-
Overlay medium (e.g., medium with carboxymethyl cellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known amount of virus.
-
After a short adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix the cells and stain them to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound and determine the IC50 value.
Signaling Pathways
Aporphine alkaloids, the class of compounds to which this compound belongs, have been shown to exert their cytotoxic effects in cancer cells by modulating key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two such critical cascades.
PI3K/Akt Signaling Pathway in Apoptosis
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. In many cancers, this pathway is constitutively active, contributing to tumor growth and resistance to therapy. Aporphine alkaloids have been reported to induce apoptosis by inhibiting this pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory effect of aporphine alkaloids.
MAPK/ERK Signaling Pathway in Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another crucial regulator of cell proliferation, differentiation, and survival. While often associated with promoting cell growth, sustained activation of the MAPK/ERK pathway can also lead to apoptosis in certain contexts. Aporphine alkaloids can modulate this pathway to induce cancer cell death.
Caption: MAPK/ERK signaling pathway and the modulatory effect of aporphine alkaloids.
Conclusion
This compound is an isoquinoline alkaloid with a range of reported biological activities that warrant further investigation for its therapeutic potential. This guide has provided a consolidated resource of its chemical identity, physicochemical properties, and available biological data. The detailed experimental protocols offer a foundation for researchers to design and conduct further studies to elucidate its mechanisms of action and evaluate its efficacy in various disease models. The exploration of its effects on key signaling pathways, such as PI3K/Akt and MAPK/ERK, provides a promising avenue for understanding its potential as a novel therapeutic agent, particularly in the context of cancer. Further research is needed to determine specific cytotoxic activities against a broader range of cancer cell lines and to conduct in-depth in vivo studies to validate its therapeutic potential.
References
- 1. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Total Synthesis of (+)-Stepharine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the enantioselective total synthesis of (+)-Stepharine, a proaporphine alkaloid of significant interest due to its potential pharmacological activities. The presented strategy is based on the concise racemic synthesis developed by Chen et al., followed by a proposed chiral resolution to isolate the desired (+)-enantiomer.[1] This approach combines a modern, efficient construction of the core scaffold with a classical and reliable method for achieving enantiopurity.
The key features of the synthetic route include a palladium-catalyzed Catellani reaction to assemble a complex amine, a subsequent gold-catalyzed intramolecular cyclization to form the pivotal 1-methylene-tetrahydroisoquinoline (THIQ) core, and a final oxidative dearomatization and reduction sequence to yield the proaporphine skeleton.[1] Enantiomeric resolution of the final racemic product provides access to the target this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of (±)-Stepharine, which is the precursor to the target molecule.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Iodination | (2,3-dimethoxyphenyl)boronic acid | 1-iodo-2,3-dimethoxybenzene (B52624) | 82 |
| 2 | Suzuki Coupling | 1-iodo-2,3-dimethoxybenzene | 2-(2-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 45 |
| 3 | Catellani Reaction | Aryl iodide intermediate | N-(2-(2-((triisopropylsilyl)ethynyl)phenyl)ethyl)tosylamide | 72 |
| 4 | N-Tosyl Deprotection | N-tosylated amine | 2-(2-((triisopropylsilyl)ethynyl)phenyl)ethan-1-amine | 80 |
| 5 | Au/Ag-Catalyzed Cyclization & Protecting Group Manipulation | Desilylated amine | 1-methylene-THIQ intermediate | 72 (over 3 steps) |
| 6 | Oxidative Dearomatization | 1-methylene-THIQ intermediate | Spiro-cyclohexadienone intermediate | 85 |
| 7 | Reduction | Spiro-cyclohexadienone intermediate | (±)-Stepharine | Not specified, but typically high |
| 8 | Chiral Resolution | (±)-Stepharine | This compound | ~40-50% (theoretical max. 50%) |
Experimental Protocols
Synthesis of (±)-Stepharine
The following protocols are adapted from the racemic synthesis reported by Chen et al.
Step 1: Synthesis of 1-iodo-2,3-dimethoxybenzene
To a solution of (2,3-dimethoxyphenyl)boronic acid (1.0 eq) in methanol (B129727), iodine (1.1 eq) and silver sulfate (B86663) (Ag₂SO₄, 1.1 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-iodo-2,3-dimethoxybenzene.
Step 2: Synthesis of the Aryl Iodide Intermediate via Suzuki Coupling
A mixture of 1-iodo-2,3-dimethoxybenzene (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq) in dioxane is degassed and heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to a Suzuki coupling reaction with a suitable aryl halide in the presence of a palladium catalyst and a base to yield the desired aryl iodide intermediate.
Step 3: Catellani Reaction for the Assembly of the 2'-Alkynylaryl-2-ethylamine
The aryl iodide intermediate from Step 2, an appropriate alkene, and a norbornene-type olefin are subjected to a palladium-catalyzed Catellani reaction to introduce both an ortho-alkenyl group and an ipso-alkynyl group.
Step 4: N-Tosyl Deprotection
To a solution of the N-tosylated amine (1.0 eq) from the previous step in anhydrous methanol, magnesium turnings (10.0 eq) are added. The mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The reaction is then quenched, and the product is extracted to yield the deprotected amine.
Step 5: Au/Ag-Catalyzed 6-exo-dig Cyclization and Protecting Group Manipulation
The crude amine from the previous step is first desilylated using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at room temperature. After completion, the reaction is worked up, and the resulting terminal alkyne is dissolved in acetonitrile. To this solution are added Ph₃PAuCl (0.05 eq) and AgOTf (0.05 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 1-methylene-THIQ intermediate.
Step 6: PIDA-Promoted Oxidative Dearomatization
The 1-methylene-THIQ intermediate is dissolved in an appropriate solvent, and phenyliodine(III) diacetate (PIDA) is added. The reaction is stirred until the starting material is consumed, leading to the formation of the spiro-cyclohexadienone intermediate.
Step 7: Reduction to (±)-Stepharine
The spiro-cyclohexadienone intermediate is reduced with sodium borohydride (B1222165) in methanol to yield (±)-Stepharine.[1]
Proposed Enantioselective Step
Step 8: Chiral Resolution of (±)-Stepharine
This protocol describes a general method for the chiral resolution of a racemic amine like (±)-Stepharine using a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization.
Materials:
-
(±)-Stepharine
-
Chiral resolving agent (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid, or another suitable chiral acid)
-
Methanol or another suitable solvent system
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Protocol:
-
Salt Formation: Dissolve (±)-Stepharine (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent, also heated.
-
Crystallization: Slowly add the resolving agent solution to the (±)-Stepharine solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomeric salt, can be set aside for recovery of the other enantiomer if desired.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and water. Add a dilute aqueous base (e.g., 1 M NaOH) dropwise with vigorous stirring until the aqueous layer is basic.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.
Visualizations
Synthetic Workflow
Caption: Overall workflow for the total synthesis of this compound.
Key Transformations
Caption: Key chemical transformations in the synthesis of (±)-Stepharine.
Chiral Resolution Logic
Caption: Logical workflow for the chiral resolution of (±)-Stepharine.
References
Application Notes and Protocols for the Asymmetric Synthesis of (+)-Stepharine
Introduction
Stepharine, a proaporphine alkaloid, has garnered significant interest due to its potential therapeutic properties, including anti-hypertensive and sedative effects.[1] The synthesis of stepharine, particularly its enantiomerically pure forms, is a key objective for further pharmacological evaluation. While the scientific literature extensively covers the racemic synthesis of (±)-stepharine, specific methodologies for the asymmetric synthesis of (+)-stepharine are not as well-documented.
This document provides a comprehensive overview of a known concise total synthesis of (±)-stepharine, which can serve as a foundational framework for developing an enantioselective route to this compound.[2][3][4] We present the detailed experimental protocols for the racemic synthesis and propose strategies to induce enantioselectivity.
Proposed Strategy for Asymmetric Synthesis
The presented synthesis of (±)-stepharine involves a key multi-component Catellani reaction followed by a gold-catalyzed cyclization and an oxidative dearomatization.[2][3] To achieve an asymmetric synthesis of this compound, several strategies can be envisioned:
-
Chiral Catalysis: The introduction of a chiral ligand in the palladium-catalyzed Catellani reaction or the gold-catalyzed cyclization step could induce enantioselectivity, favoring the formation of the desired (+)-enantiomer.
-
Chiral Resolution: The racemic mixture of a suitable intermediate or of the final product, (±)-stepharine, could be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Chiral Auxiliary: The use of a chiral auxiliary attached to one of the starting materials could direct the stereochemical outcome of the key bond-forming reactions. The auxiliary could then be removed in a subsequent step.
The following sections detail the established racemic synthesis, which provides the essential groundwork for implementing these asymmetric strategies.
Quantitative Data Summary for the Synthesis of (±)-Stepharine
The following table summarizes the key quantitative data for each step in the total synthesis of (±)-stepharine, based on the work by Chen et al.[3][4]
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Iodination | (2,3-dimethoxyphenyl)boronic acid | 1-iodo-2,3-dimethoxybenzene (B52624) | I₂, Ag₂SO₄, Methanol (B129727), Room Temperature, 12h | 82 |
| 2 | Catellani Reaction | 1-iodo-2,3-dimethoxybenzene | N-tosylated amine intermediate | Pd(OAc)₂, P(o-tol)₃, N-tosylaziridine, (trimethylsilyl)acetylene, Cs₂CO₃, Toluene, 110°C, 24h | 75 |
| 3 | N-Tosyl Deprotection | N-tosylated amine intermediate | 2'-(Ethynyl)aryl-2-ethylamine derivative | Mg, Methanol, Room Temperature, 4h | 92 |
| 4 | Au/Ag-Catalyzed 6-exo-dig Cyclization | 2'-(Ethynyl)aryl-2-ethylamine derivative | 1-methylene-tetrahydroisoquinoline (THIQ) | AuCl(PPh₃), AgOTf, Dioxane, 80°C, 12h | 88 |
| 5 | PIDA-Promoted Oxidative Dearomatization | 1-methylene-tetrahydroisoquinoline (THIQ) | Spiro-cyclohexadienone intermediate | Phenyliodine(III) diacetate (PIDA), CH₂Cl₂, Room Temperature, 2h | 78 |
| 6 | Diastereoselective Reduction | Spiro-cyclohexadienone intermediate | (±)-Stepharine | NaBH₄, Methanol, 0°C to Room Temperature, 1h | 95 |
| Overall Yield | ~40 |
Experimental Protocols
The following protocols are based on the 7-step synthesis of (±)-stepharine.[2][3][4]
Step 1: Synthesis of 1-iodo-2,3-dimethoxybenzene
-
To a solution of (2,3-dimethoxyphenyl)boronic acid (1.0 eq) in methanol, add iodine (1.1 eq) and silver sulfate (B86663) (Ag₂SO₄, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-iodo-2,3-dimethoxybenzene.[2]
Step 2: Catellani Reaction for the Assembly of the N-tosylated amine
-
In a sealed tube, combine 1-iodo-2,3-dimethoxybenzene (1.0 eq), Pd(OAc)₂ (0.1 eq), P(o-tol)₃ (0.2 eq), N-tosylaziridine (1.2 eq), (trimethylsilyl)acetylene (1.5 eq), and Cs₂CO₃ (2.0 eq) in toluene.
-
Heat the mixture at 110°C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the N-tosylated amine intermediate.
Step 3: N-Tosyl Deprotection
-
To a solution of the N-tosylated amine (1.0 eq) in anhydrous methanol, add magnesium turnings (10.0 eq).[2]
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 2'-(ethynyl)aryl-2-ethylamine derivative.
Step 4: Au/Ag-Catalyzed 6-exo-dig Cyclization
-
To a solution of the 2'-(ethynyl)aryl-2-ethylamine derivative (1.0 eq) in dioxane, add AuCl(PPh₃) (0.05 eq) and AgOTf (0.05 eq).
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to afford the 1-methylene-tetrahydroisoquinoline (THIQ) core.[2][4]
Step 5: PIDA-Promoted Oxidative Dearomatization
-
To a solution of the 1-methylene-THIQ (1.0 eq) in CH₂Cl₂, add phenyliodine(III) diacetate (PIDA) (1.2 eq).[2]
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude spiro-cyclohexadienone intermediate.
Step 6: Diastereoselective Reduction to (±)-Stepharine
-
Dissolve the crude spiro-cyclohexadienone intermediate in methanol and cool the solution to 0°C.
-
Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain (±)-stepharine.[2]
Visualizations
Synthetic Workflow for (±)-Stepharine
Caption: Reaction scheme for the total synthesis of (±)-Stepharine.
Proposed Asymmetric Synthesis Logic
Caption: Strategies to achieve the asymmetric synthesis of this compound.
References
High-Yield Extraction and Purification of (+)-Stepharine from Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Stepharine is a proaporphine alkaloid found in various plant species of the Stephania genus, which belongs to the Menispermaceae family. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-hypertensive, anti-viral, and anti-aging effects.[1] The efficient extraction and purification of this compound are crucial for further research into its therapeutic potential and for the development of novel pharmaceuticals.
This document provides detailed application notes and protocols for the high-yield extraction and purification of this compound from plant materials. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and efficient workflows for isolating this promising bioactive compound.
Data Presentation: Quantitative Analysis of Extraction and Purification
The yield and purity of this compound can vary significantly depending on the plant source, the specific extraction method employed, and the subsequent purification strategy. The following tables summarize quantitative data for the extraction and purification of this compound and related alkaloids from Stephania species.
Table 1: Extraction Yield of Stepharine and Related Alkaloids from Stephania Species
| Plant Species | Plant Part | Extraction Method | Solvent | Alkaloid | Yield | Reference |
| Stephania glabra | Morphogenic cell cultures | - | Methanol (B129727) | This compound | 0.88-1.04% (of dry cell weight) | [1][2] |
| Stephania rotunda | Tubers | Ultrasonic-Assisted | 50% Methanol | Tetrahydropalmatine | 18.06 mg/g | [3] |
| Stephania rotunda | Tubers | Ultrasonic-Assisted | 90% Lactic Acid | Tetrahydropalmatine | 22.46 mg/g (predicted) | [3] |
| Stephania tetrandra | Roots | Ultrasonic-Assisted | Deep Eutectic Solvent | Total Alkaloids | 20.59 mg/g | [4][5] |
| Stephania tetrandra | - | Alcohol Extraction | 80% Ethanol | Tetrandrine (B1684364) | 0.23% | [6] |
Table 2: Purification Efficiency of Stepharine and Related Alkaloids
| Crude Extract Source | Purification Method | Stationary Phase/System | Alkaloid | Purity | Recovery | Reference |
| Stephania rotunda Extract | Resin Adsorption | XAD-8 Resin | Tetrahydropalmatine | - | 92.02 ± 0.60% | [3] |
| Linalool Mixture | Flash Column Chromatography | Silica (B1680970) Gel | Linalool | 97-99% | 95-97% | [7] |
| Synthetic Peptide | Preparative RP-HPLC | C18 | Antimicrobial Peptide | >99% | 87.5-92.8% | [8] |
Experimental Protocols
I. Preparation of Plant Material
-
Collection and Identification: Collect the desired plant parts (e.g., tubers, stems, or leaves) of the selected Stephania species. Ensure proper botanical identification to guarantee the correct plant source.
-
Drying: Clean the plant material to remove any soil or debris. Air-dry the material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (typically 40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for more efficient extraction.
II. Extraction of Crude Alkaloids
This protocol describes a widely used method for obtaining a crude alkaloid extract from powdered plant material.
A. Solvent Extraction
-
Maceration/Soxhlet Extraction:
-
Maceration: Weigh the powdered plant material and place it in a large container. Add a suitable solvent, such as methanol or 95% ethanol, to cover the powder completely (a common ratio is 1:10 w/v). Seal the container and let it stand for 48-72 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract using a Soxhlet apparatus with methanol or ethanol. This method continuously percolates fresh solvent through the sample, ensuring a high extraction efficiency.
-
-
Filtration and Concentration:
-
After the extraction period, filter the mixture through cheesecloth or filter paper to separate the plant residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to recover any remaining alkaloids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
B. Acid-Base Partitioning for Alkaloid Enrichment
This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.
-
Acidification: Dissolve the crude extract in a 2-5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This converts the alkaloids into their water-soluble salt forms.
-
Defatting: Transfer the acidic solution to a separatory funnel and wash it several times with an immiscible organic solvent like chloroform (B151607) or diethyl ether. This removes fats, oils, and other non-polar impurities, which will remain in the organic phase. Discard the organic layers.
-
Basification: Carefully add a base, such as a concentrated ammonia (B1221849) solution or sodium carbonate, to the aqueous layer to raise the pH to 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent like chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash them with distilled water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Final Concentration: Filter the dried organic extract and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
III. Purification of this compound
A. Silica Gel Column Chromatography
This is a common method for the initial fractionation of the crude alkaloid extract.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the proportion of ethyl acetate (B1210297) or methanol in hexane or chloroform). This is known as gradient elution.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation process by spotting the collected fractions on a Thin-Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is often the method of choice.
-
Method Development: Initially, develop an analytical HPLC method using a C18 column to achieve good separation of this compound from other components in the partially purified fraction. Optimize the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with an additive like formic acid or trifluoroacetic acid) and flow rate.
-
Scale-Up: Scale up the analytical method to a preparative scale by using a larger dimension preparative C18 column and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the this compound-containing fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the retention time of this compound.
-
Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization (freeze-drying) or evaporation under reduced pressure, to obtain the highly purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Dopamine (B1211576) Receptor Signaling Pathway
This compound is known to interact with dopamine receptors. The following diagram illustrates a generalized signaling pathway for D1-like and D2-like dopamine receptors.
Caption: Generalized dopamine receptor signaling pathways.
References
- 1. Tempo-Spatial Pattern of Stepharine Accumulation in Stephania Glabra Morphogenic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of (+)-Stepharine by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Stepharine is a proaporphine alkaloid naturally occurring in plants of the Stephania genus (family Menispermaceae). Proaporphine alkaloids are significant as biosynthetic precursors to aporphine (B1220529) alkaloids and for their own potential pharmacological activities, including anti-hypertensive effects.[1] Accurate and precise quantification of this compound in plant materials, extracts, and biological matrices is crucial for phytochemical analysis, pharmacokinetic studies, and the quality control of herbal medicines and derived pharmaceuticals.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical quantitative performance characteristics for HPLC and LC-MS/MS methods for the analysis of this compound. These values are based on established methods for structurally related aporphine and proaporphine alkaloids and serve as a benchmark for method validation.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01–0.65 µg/mL |
| Limit of Quantification (LOQ) | 0.04–1.97 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01–18.58 µg/kg |
| Limit of Quantification (LOQ) | 0.03–82.50 µg/kg |
| Intra-day Precision (%RSD) | < 15% at LLOQ, < 10% otherwise |
| Inter-day Precision (%RSD) | < 15% at LLOQ, < 10% otherwise |
| Accuracy (% Recovery) | 85.0% - 115.0% |
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is suitable for the extraction of this compound from dried and powdered plant material (e.g., tubers of Stephania species).
Materials:
-
Dried, powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 25 mL of methanol to the tube.
-
Vortex for 1 minute to ensure the material is fully wetted.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in 5 mL of the initial mobile phase for the intended analysis (HPLC or LC-MS).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial prior to injection.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) Detector.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v). The mobile phase composition may require optimization depending on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Calibration:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution with the mobile phase to prepare a series of at least five calibration standards covering the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a highly sensitive and selective method for quantifying this compound, particularly in complex matrices or at low concentrations.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: High-efficiency C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 298.1 (for [M+H]⁺ of Stepharine)
-
Product Ions (Q3): Two to three specific fragment ions should be selected for quantification and qualification by performing a product ion scan on the standard compound. Collision energy (CE) and other source parameters must be optimized for the specific instrument.
-
Example MRM Transitions:
-
298.1 → [Fragment 1] (for quantification)
-
298.1 → [Fragment 2] (for qualification)
-
Quantification: Quantification is performed using the same calibration curve approach as described for the HPLC method, using the peak area of the primary MRM transition.
Visualization of Pathways
Biosynthetic Pathway of this compound
This compound is biosynthesized from L-tyrosine via the benzylisoquinoline alkaloid (BIA) pathway. The central intermediate, (S)-reticuline, undergoes an intramolecular oxidative C-C phenol (B47542) coupling, a key step catalyzed by a cytochrome P450 enzyme, to form the characteristic proaporphine core structure.[1]
Pharmacological Signaling Pathway of Aporphine Alkaloids
As a proaporphine alkaloid, this compound is structurally related to aporphine alkaloids, which are known to exert pharmacological effects primarily through interaction with dopamine receptors. The diagram below illustrates the generalized signaling cascades following the activation of D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors, the primary targets for many aporphine alkaloids.[2]
Experimental Workflow Diagram
The following diagram outlines the logical workflow from sample acquisition to final data analysis for the quantification of this compound.
References
Application Notes and Protocols for (+)-Stepharine Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Stepharine is a proaporphine alkaloid that has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action is reported to involve the induction of a "reversal of mitotic exit," which ultimately leads to apoptotic cell death. This process is hypothesized to be mediated through the inhibition of key mitotic kinases, such as Aurora B kinase, which are crucial for proper chromosome segregation and cytokinesis. Disruption of these processes by this compound triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3 and subsequent cell death. These application notes provide detailed protocols for the administration of this compound in cell culture to study its cytotoxic and mechanistic properties.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a crucial reference for determining appropriate experimental concentrations.
| Cancer Cell Line | Cell Type | IC50 (µM)[1] |
| HeLa | Cervical Cancer | 5.8 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.2 |
| MCF-7 | Breast Cancer (ER-Positive) | 9.5 |
| A549 | Non-Small Cell Lung Cancer | 8.1 |
| H1299 | Non-Small Cell Lung Cancer | 10.3 |
Note: The IC50 values presented are representative and may vary depending on specific experimental conditions such as cell density, passage number, and assay duration.
Mandatory Visualizations
Proposed Signaling Pathway of this compound
References
Application Notes and Protocols for the Synthesis of Novel Compounds from (+)-Stepharine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-Stepharine, a proaporphine alkaloid, as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below focus on key chemical transformations to generate derivatives with modified biological activities, particularly targeting cholinesterases and central nervous system (CNS) receptors.
Introduction to this compound as a Synthetic Precursor
This compound is an isoquinoline (B145761) alkaloid characterized by a spiro-cyclohexadienone ring system.[1] Its inherent biological activities, including antihypertensive and cholinesterase inhibitory effects, make it an attractive starting point for drug discovery programs.[2] The chemical scaffold of this compound offers several sites for modification, including the secondary amine and the aromatic rings, allowing for the synthesis of a diverse library of novel compounds. Furthermore, as a proaporphine alkaloid, this compound can undergo rearrangement to form the aporphine (B1220529) scaffold, a privileged structure in medicinal chemistry known for its interaction with a wide range of biological targets, including dopamine (B1211576) and serotonin (B10506) receptors.[3][4]
Key Synthetic Transformations of this compound
Two primary strategies for modifying this compound to generate novel compounds are N-alkylation of the secondary amine and acid-catalyzed rearrangement to aporphine alkaloids.
2.1. N-Alkylation of this compound
The secondary amine in the tetrahydroisoquinoline moiety of this compound is a key site for functionalization. N-alkylation can significantly impact the pharmacological properties of the molecule, including its receptor binding affinity and selectivity.
2.2. Acid-Catalyzed Rearrangement to Aporphine Alkaloids
Proaporphine alkaloids like this compound can be rearranged into the therapeutically significant aporphine scaffold under acidic conditions. This dienone-phenol rearrangement provides access to a class of compounds with a broad spectrum of biological activities.
Experimental Protocols
3.1. General N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired N-alkylated this compound derivative.
3.2. Acid-Catalyzed Rearrangement of this compound to an Aporphine Alkaloid
This protocol outlines the dienone-phenol rearrangement of this compound to an aporphine alkaloid.
Materials and Reagents:
-
This compound
-
Methanolic Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of methanolic HCl (e.g., 2 M) or TFA (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the aporphine product.
Data Presentation: Biological Activities of Stepharine and Derivatives
The following tables summarize the quantitative biological data for this compound and related aporphine alkaloids to guide the design of novel compounds.
Table 1: Cholinesterase Inhibitory Activity of Stepharine
| Compound | Enzyme | IC₅₀ (µM) |
| This compound | Acetylcholinesterase (AChE) | 61.24[5] |
Table 2: Cytotoxic Activity of Stepharine and Related Aporphine Alkaloids
| Compound | Cell Line | IC₅₀ |
| Stepharine | LN-229 (Human brain glioblastoma) | 8.1 µg/mL[6] |
| Liriodenine | A-549 (Human lung carcinoma) | 0.7 µg/mL[7] |
| Liriodenine | HCT-8 (Human colon tumor) | 0.7 µg/mL[7] |
| Oxostephanine | BC (Breast cancer) | 0.24 µg/mL[8] |
| Oxostephanine | MOLT-3 (Acute lymphoblastic leukemia) | 0.71 µg/mL[8] |
| Thailandine | A549 (Lung carcinoma) | 0.30 µg/mL[8] |
Table 3: Receptor Binding Affinities (Ki in nM) of Aporphine Alkaloids at Dopamine and Serotonin Receptors
| Compound | D₁ Receptor | D₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor |
| Apomorphine | 484[4] | 52[4] | - | 120[4] |
| (R)-11-Hydroxyaporphine | High Affinity (Antagonist)[9] | - | - | - |
| Nuciferine | - | - | 9.20[10] | 782[10] |
| Nantenine | - | - | - | Antagonist[3] |
| 1,2,10-trisubstituted aporphine (Cmpd 49) | 58[11] | 854[11] | >10,000[11] | 1272[11] |
Note: The data presented is compiled from various sources and should be used for comparative purposes. Experimental conditions may vary between studies.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of novel compounds from this compound.
Dopamine D₁ Receptor Signaling Pathway
Caption: Simplified Dopamine D₁ receptor signaling cascade.[1][3][10]
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Caption: Simplified Serotonin 5-HT₂ₐ receptor signaling cascade.[11][12]
Acetylcholinesterase (AChE) Inhibition
Caption: Mechanism of acetylcholinesterase inhibition.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationship of Huprine derivatives as human acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for Animal Models in the Study of (+)-Stepharine's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Stepharine is a proaporphine alkaloid found in plants of the Stephania genus.[1] While direct in vivo studies on this compound are limited, its structural class, the aporphine (B1220529) alkaloids, is known for a wide range of pharmacological activities, including interactions with the central nervous system.[2] Notably, many aporphine alkaloids exhibit affinity for dopamine (B1211576) receptors, suggesting a potential role for this compound in modulating dopaminergic signaling.[3][4] For instance, the related compound (-)-stepholidine has been shown to be a dopamine D1 and D2 receptor antagonist. Furthermore, a study on the crude extract of Stephania glabra, a source of stepharine, demonstrated neuroprotective effects in a mouse model of cognitive impairment.[5]
These application notes provide a framework for investigating the potential neuroprotective and anti-inflammatory effects of this compound using established animal models. The protocols detailed below are based on standard methodologies for inducing and evaluating Parkinson's disease-like pathology and neuroinflammation in rodents.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the pharmacology of related aporphine alkaloids, it is hypothesized that this compound may exert its effects through the modulation of dopamine receptors, potentially acting as either an agonist or antagonist at D1 and/or D2 receptors. This interaction could influence downstream signaling cascades, such as the cAMP/PKA pathway, and modulate neuronal survival and inflammatory responses.
References
- 1. Stepharine | C18H19NO3 | CID 193686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 3. Aporphines and Parkinson's Disease: Medical Tools for the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinson’s disease, dopaminergic drugs and the plant world - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(+)-Stepharine: A Potential Acetylcholinesterase Inhibitor for Neurological Applications
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: (+)-Stepharine, a proaporphine alkaloid, has emerged as a compound of interest in the field of neuropharmacology due to its potential to inhibit acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of this enzyme is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. These application notes provide a comprehensive overview of this compound as a potential AChE inhibitor, including quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological and experimental pathways.
Data Presentation
The inhibitory potential of this compound against acetylcholinesterase has been evaluated, with findings from in vitro studies providing key quantitative data. For comparative purposes, the inhibitory activities of other related alkaloids are also presented.
Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of this compound and Related Alkaloids
| Compound | IC50 (µM) | Source Organism | Reference |
| This compound | 61.24 | Abuta panurensis | [1] |
| Lindoldhamine isomer | 30.11 | Abuta panurensis | [1] |
| Palmatine | 42.18 | Abuta panurensis | [1] |
| 5-N-methylmaytenine | 19.55 | Abuta panurensis | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Mechanism of Action
Acetylcholinesterase inhibitors like this compound are thought to exert their effects by preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to bind to its postsynaptic receptors, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of potential acetylcholinesterase inhibitors like this compound.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE inhibitors.
1. Principle: The assay measures the activity of AChE by quantifying the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The yellow-colored TNB can be detected spectrophotometrically at 412 nm.
2. Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 25 µL of each concentration of this compound solution to the wells.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental Workflow for AChE Inhibition Assay.
Protocol 2: Enzyme Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed.
1. Principle: The initial velocity of the AChE-catalyzed reaction is measured at various concentrations of the substrate (ATCI) in the presence and absence of different fixed concentrations of the inhibitor (this compound). The data is then plotted using Lineweaver-Burk or Dixon plots to determine the inhibition type and the inhibition constant (Ki).
2. Procedure:
-
Follow the general procedure for the AChE inhibition assay (Protocol 1).
-
Vary the concentration of the substrate (ATCI) while keeping the concentration of the inhibitor (this compound) constant. Repeat this for several different fixed concentrations of the inhibitor.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
3. Data Analysis:
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).
-
Analyze the changes in Vmax (the maximum reaction rate) and Km (the Michaelis constant) to determine the type of inhibition.
-
Competitive: Vmax is unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km is unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
-
The inhibition constant (Ki) can be calculated from the plots.
Protocol 3: Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between an inhibitor and an enzyme.
1. Principle: ITC measures the heat change that occurs when an inhibitor is titrated into a solution containing the enzyme. The resulting heat changes are plotted against the molar ratio of the inhibitor to the enzyme to determine the binding parameters.
2. Materials:
-
Isothermal titration calorimeter
-
Purified Acetylcholinesterase (AChE)
-
This compound
-
Dialysis buffer (e.g., phosphate buffer, pH 8.0)
3. Procedure:
-
Sample Preparation:
-
Dialyze the AChE enzyme and dissolve this compound in the same buffer to minimize heat of dilution effects.
-
Degas both the enzyme and inhibitor solutions.
-
-
ITC Experiment:
-
Load the AChE solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the AChE solution.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
-
Conclusion
This compound demonstrates potential as an acetylcholinesterase inhibitor based on in vitro data. The provided protocols offer a framework for researchers and drug development professionals to further investigate its inhibitory activity, mechanism of action, and binding characteristics. These studies are essential for elucidating the full therapeutic potential of this compound in the context of neurological disorders. Further in vivo studies are warranted to validate these in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.
References
Application Notes and Protocols: (+)-Stepharine in Neuroprotective Studies
Introduction
(+)-Stepharine is a naturally occurring isoquinoline (B145761) alkaloid extracted from plants of the Stephania genus, such as Stephania japonica (Thunb.) Miers.[1] Emerging research has highlighted its potential as a neuroprotective agent, demonstrating significant anti-inflammatory, antioxidant, and anti-apoptotic properties.[2] These characteristics make this compound a compelling candidate for investigation in the context of various neurodegenerative diseases and acute neuronal injuries, particularly ischemic stroke. Studies have shown that this compound can mitigate neuronal damage by suppressing the overactivation of microglia, key immune cells in the central nervous system, thereby reducing neuroinflammation.[1] The primary mechanism of action identified involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical inflammatory cascade in the brain.[1] These findings suggest that this compound could be a valuable tool for researchers in neuroscience and a potential therapeutic lead for conditions involving neuroinflammation.
Data Presentation
The following tables summarize the quantitative data from key in vivo and in vitro studies on the neuroprotective effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO) [1]
| Parameter | MCAO Model Group | MCAO + this compound (500 μg/kg) |
| Neurological Deficit Score | Increased | Suppressed |
| Brain Water Content | Increased | Suppressed |
| Cerebral Infarct Volume | Increased | Suppressed |
| Neuronal Loss (NeuN+ cells) | Significant Loss | Inhibited Loss |
| Microglial Activation (Iba-1+ cells) | Increased | Inhibited Increase |
Table 2: In Vitro Anti-Neuroinflammatory Effects of this compound on LPS-Stimulated BV-2 Microglial Cells [1]
| Parameter | LPS-Stimulated Control | LPS + this compound (10 µM) | LPS + this compound (30 µM) |
| Nitric Oxide (NO) Release | Substantially Increased | Significantly Inhibited | Significantly Inhibited |
| iNOS mRNA Expression | Upregulated | Significantly Inhibited | Significantly Inhibited |
| IL-6 mRNA Expression | Upregulated | Significantly Inhibited | Significantly Inhibited |
| TNF-α mRNA Expression | Upregulated | Significantly Inhibited | Significantly Inhibited |
| IL-1β mRNA Expression | Upregulated | Significantly Inhibited | Significantly Inhibited |
| TLR4 Protein Expression | Increased | Inhibited | Inhibited |
| IκBα Phosphorylation | Increased | Inhibited | Inhibited |
| NF-κB p65 Nuclear Translocation | Increased | Inhibited | Inhibited |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the neuroprotective applications of this compound.
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is designed to evaluate the in vivo neuroprotective effects of this compound against ischemic stroke.[1]
1. Animals:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. MCAO Surgery:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or pentobarbital (B6593769) sodium).
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without suture insertion.
3. This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., saline).
-
Administer this compound (e.g., 500 μg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at the onset of reperfusion.
4. Assessment of Neuroprotective Effects (24-48h post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor deficits using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the animal and perfuse the brain with saline followed by 4% paraformaldehyde.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted area will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Histological Analysis:
-
Use brain sections for immunohistochemical staining with antibodies against neuronal markers (e.g., NeuN) and microglial markers (e.g., Iba-1) to assess neuronal loss and microglial activation, respectively.
-
Protocol 2: In Vitro Anti-Neuroinflammatory Assay in BV-2 Microglial Cells
This protocol assesses the ability of this compound to suppress inflammatory responses in microglial cells.[1]
1. Cell Culture:
-
Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 30 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Measure NO production using the Griess reagent assay according to the manufacturer's instructions.
-
-
Cytokine Analysis (ELISA or qPCR):
-
For protein levels, collect the supernatant and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
For mRNA levels, lyse the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) using specific primers for iNOS, TNF-α, IL-6, and IL-1β.
-
4. Western Blot Analysis for Signaling Pathway:
-
Lyse the treated cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against TLR4, phospho-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
Protocol 3: In Vitro Neuroprotection Assay using a Co-culture System
This protocol evaluates the ability of this compound to protect neurons from microglia-mediated inflammatory damage.[1]
1. Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS.
-
Culture BV-2 microglial cells as described in Protocol 2.
2. Generation of Microglia-Conditioned Medium (MCM):
-
Treat BV-2 cells with LPS (1 µg/mL) in the presence or absence of this compound (e.g., 10, 30 µM) for 24 hours.
-
Collect the supernatant (this is the MCM) and filter it to remove any cells.
3. Neuronal Treatment and Viability Assay:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Once attached, replace the medium with the collected MCM from the different treatment groups.
-
Incubate the SH-SY5Y cells for 24-48 hours.
-
Assess neuronal viability using a standard assay such as MTT, AlamarBlue, or LDH release assay.
Visualizations
Caption: Signaling pathway of this compound's anti-neuroinflammatory effect.
Caption: Experimental workflow for the in vivo MCAO study.
Caption: Workflow for in vitro anti-inflammatory and neuroprotection studies.
References
Application Notes & Protocols: Plant Cell Culture for (+)-Stepharine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Potential of (+)-Stepharine and Plant Cell Factories
This compound is a promising aporphine (B1220529) alkaloid naturally found in plants of the Stephania genus, such as Stephania glabra and Stephania suberosa[1][2][3]. It has garnered significant attention for its diverse pharmacological activities, including anti-hypertensive, anti-viral, and anti-aging effects[1]. Traditional extraction from wild or cultivated plants presents challenges related to geographical dependency, inconsistent yields due to environmental factors, and potential over-harvesting of rare species.
Plant cell culture technology offers a sustainable, controllable, and scalable alternative for producing high-value secondary metabolites like this compound[4]. This approach, often termed "Plant Cell Factories," allows for year-round production under optimized and sterile conditions, independent of climate and geography. Furthermore, techniques such as elicitation can significantly enhance the biosynthesis and accumulation of the target compound, leading to yields that can surpass those found in the parent plant[1][5][6].
This document provides a comprehensive guide to establishing and optimizing Stephania cell cultures for the production of this compound, including detailed protocols for culture initiation, maintenance, and elicitation.
Biosynthesis of this compound
This compound belongs to the large and diverse group of benzylisoquinoline alkaloids (BIAs)[1][7]. The biosynthesis of BIAs begins with the amino acid L-tyrosine[8][9]. Through a series of enzymatic steps, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These molecules are then condensed to form (S)-norcoclaurine, the central precursor to all isoquinoline (B145761) alkaloids[9]. Subsequent methylation and hydroxylation reactions lead to the pivotal intermediate, (S)-reticuline. From (S)-reticuline, various branch pathways diverge to produce a vast array of alkaloids, including morphine, berberine, and the aporphine alkaloids, to which this compound belongs[10][11]. The pathway from (S)-reticuline to this compound involves intramolecular oxidative coupling reactions.
References
- 1. Tempo-Spatial Pattern of Stepharine Accumulation in Stephania Glabra Morphogenic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stephania suberosa Forman | Plants of the World Online | Kew Science [powo.science.kew.org]
- 3. cactusmania.shop [cactusmania.shop]
- 4. ojs.openagrar.de [ojs.openagrar.de]
- 5. researchgate.net [researchgate.net]
- 6. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]
- 10. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (+)-Stepharine
Welcome to the technical support center for the total synthesis of (+)-Stepharine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis. The information is based on established synthetic routes, with a focus on a concise 7-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the concise total synthesis of (±)-Stepharine?
A1: The synthesis begins with the commercially available (2,3-dimethoxyphenyl)boronic acid. The key steps involve the construction of an aryl iodide intermediate, followed by a palladium-catalyzed three-component Catellani reaction. This is followed by a gold/silver-catalyzed intramolecular cyclization to form the 1-methylene-tetrahydroisoquinoline (THIQ) core. The synthesis is completed by an oxidative dearomatization and a diastereoselective reduction to yield (±)-Stepharine.[1]
Q2: What are the key reactions in this synthetic route?
A2: The key reactions are:
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Iodination of (2,3-dimethoxyphenyl)boronic acid.
-
Suzuki Coupling to form a key aryl iodide intermediate.
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A three-component Catellani reaction to assemble a complex amine.[1][2]
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Au/Ag-Catalyzed Cyclization to form the 1-methylene-THIQ core.[1][3]
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Oxidative Dearomatization to construct the spiro-cyclohexadienone scaffold.[1][3][4]
-
Diastereoselective Reduction to yield the final product.[1]
Q3: What is the reported overall yield for this synthesis?
A3: The concise 7-step total synthesis of (±)-Stepharine has a reported overall yield of 21%.[5]
Troubleshooting Guides
Step 1 & 2: Synthesis of the Aryl Iodide Intermediate
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield in the iodination step. | Incomplete reaction. | Ensure the reaction is stirred at room temperature for the full 12 hours. Use fresh iodine and silver sulfate (B86663).[1] |
| Loss of product during workup. | Carefully perform the aqueous workup and extractions to minimize product loss. Ensure complete quenching of excess iodine with sodium thiosulfate (B1220275).[1] | |
| Low yield in the Suzuki coupling reaction. | Inefficient catalysis. | Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst. Use an inert atmosphere (argon).[1] |
| Poor quality of reagents. | Use dry dioxane and ensure the potassium acetate (B1210297) is anhydrous. The purity of bis(pinacolato)diboron (B136004) is also critical. |
Step 3: Catellani Reaction
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of the desired product (11) and formation of a significant amount of the direct Sonogashira coupling side product (11'). | Sub-optimal reaction conditions. The aryl iodide (5) might be unstable under basic conditions.[2] | The yield can be significantly improved by using 2.0 equivalents of 5-norbornene-2-carbonnitrile N2 as a mediator.[2] Modifying the reaction temperature and the amount of base may not improve the efficiency.[2] |
| Difficulty in purifying the product. | Presence of multiple byproducts. | Careful column chromatography is required. Monitor the reaction progress by TLC to determine the optimal reaction time and minimize byproduct formation. |
Step 4 & 5: N-Tosyl Deprotection and Au/Ag-Catalyzed Cyclization
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete N-tosyl deprotection. | Insufficient reducing agent or reaction time. | The use of Mg/MeOH is reported to be effective, giving a yield of 80%.[2][5] Ensure the magnesium is activated if necessary. |
| Low yield in the Au/Ag-catalyzed cyclization. | Catalyst deactivation. | Use freshly prepared solutions of Ph₃PAuCl and AgOTf. Ensure the starting material is free of impurities from the previous step. The reaction is typically fast (2 hours at room temperature).[1] |
| Desilylation of the alkyne is slow or incomplete. | Poor quality of TBAF. | Use a fresh, anhydrous solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.[1] |
Step 6 & 7: Oxidative Dearomatization and Reduction
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield in the oxidative dearomatization. | PIDA is a moisture-sensitive reagent. | Use fresh phenyliodine(III) diacetate (PIDA) and anhydrous solvents. The reaction is typically performed at 0 °C.[1] |
| Over-oxidation or side reactions. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Poor diastereoselectivity in the final reduction step. | Inappropriate reducing agent or reaction conditions. | Sodium borohydride (B1222165) is reported to give good diastereoselectivity.[1] Perform the reaction at a low temperature to enhance selectivity. |
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Iodination | (2,3-dimethoxyphenyl)boronic acid | 1-iodo-2,3-dimethoxybenzene | 82[1][2] |
| 2 | Suzuki Coupling | 1-iodo-2,3-dimethoxybenzene | Aryl iodide intermediate (5) | 45[2][5] |
| 3 | Catellani Reaction | Aryl iodide intermediate (5) | N-(2-(2-((triisopropylsilyl)ethynyl)phenyl)ethyl)tosylamide (11) | 72[1] |
| 4 | N-Tosyl Deprotection | N-tosylated amine (11) | 2-(2-((triisopropylsilyl)ethynyl)phenyl)ethan-1-amine (17) | 80[1][2] |
| 5 | Au/Ag-Catalyzed Cyclization & Protecting Group Manipulation | Desilylated amine | 1-methylene-THIQ intermediate (3) | 72 (over 3 steps)[1][2] |
| 6 | Oxidative Dearomatization | 1-methylene-THIQ intermediate (3) | Spiro-cyclohexadienone intermediate | 85[1][2] |
| 7 | Reduction | Spiro-cyclohexadienone intermediate | (±)-Stepharine | - |
Experimental Protocols
Step 1: Synthesis of 1-iodo-2,3-dimethoxybenzene
To a solution of (2,3-dimethoxyphenyl)boronic acid (1.0 eq) in methanol, add iodine (1.1 eq) and silver sulfate (Ag₂SO₄, 1.1 eq). Stir the reaction mixture at room temperature for 12 hours. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-iodo-2,3-dimethoxybenzene.[1]
Step 3: Catellani Reaction
Under an argon atmosphere, combine the aryl iodide intermediate (5), N-tosylaziridine (6), and (triisopropylsilyl)acetylene (B1226034) (7) in a suitable solvent. Add Pd(OAc)₂ (10 mol%) and 5-norbornene-2-carbonnitrile N2 (2.0 equivalents). Stir the reaction mixture at the appropriate temperature until completion. After workup, purify the product by column chromatography.
Step 5: Au/Ag-Catalyzed Cyclization & Protecting Group Manipulation
First, desilylate the crude amine from the previous step using tetrabutylammonium fluoride (TBAF) in THF at room temperature. After completion, perform an aqueous workup. Dissolve the resulting terminal alkyne in acetonitrile (B52724). Add Ph₃PAuCl (0.05 eq) and AgOTf (0.05 eq) to the solution. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the 1-methylene-THIQ intermediate.[1]
Step 6: Oxidative Dearomatization
To a solution of the 1-methylene-THIQ intermediate (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water), add phenyliodine(III) diacetate (PIDA, 1.2 eq) at 0 °C. Stir the reaction at this temperature for 30 minutes. Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude spiro-cyclohexadienone intermediate.[1]
Visualizations
Caption: Overall workflow for the total synthesis of (±)-Stepharine.
Caption: Key steps: Catellani reaction and subsequent Au/Ag-catalyzed cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Collection - Novel and Efficient Synthetic Path to Proaporphine Alkaloids:â Total Synthesis of (±)-Stepharine and (±)-Pronuciferine - Organic Letters - Figshare [figshare.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Maximizing (+)-Stepharine Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of (+)-Stepharine extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the extraction and purification process. Key areas to investigate include:
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Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While methanol (B129727) and ethanol (B145695) are commonly used, the optimal choice may depend on the specific plant material and extraction technique.[1][2] Consider testing different solvent systems and polarities.
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Inefficient Extraction Method: Simple maceration may not be sufficient for optimal extraction. More advanced techniques can significantly improve yields.[3]
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Poor Quality of Raw Material: The concentration of this compound can vary based on the plant species, geographical origin, harvest time, and storage conditions.[4]
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Inadequate Sample Preparation: The particle size of the plant material directly impacts the extraction efficiency.[2][5]
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Losses During Purification: Significant amounts of the target compound can be lost during purification steps if they are not optimized.[6]
Q2: How can I improve the efficiency of my initial extraction?
To enhance the initial extraction of this compound, consider the following:
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Particle Size Reduction: Ensure the plant material (e.g., tubers of Stephania intermedia) is dried and ground into a fine powder (a 30-40 mesh size is often optimal).[2] This increases the surface area for solvent interaction.[2][5]
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Advanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3] These techniques can enhance solvent penetration into the plant matrix and reduce extraction time.
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Optimized Heat and Duration: If using heat reflux extraction, carefully control the temperature and duration. While heat can improve efficiency, excessive heat or prolonged extraction can lead to the degradation of thermolabile compounds.[4] A typical reflux is conducted at 60-70°C for 2 hours.[1]
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pH Adjustment: Basification of the extraction mixture (pH 9-10) with ammonia (B1221849) solution is a crucial step for the efficient extraction of alkaloids like this compound.[1]
Q3: I'm experiencing an emulsion during the liquid-liquid extraction (acid-base partitioning) step. How can I resolve this?
Emulsion formation is a common issue in liquid-liquid extractions, particularly with complex plant extracts. Here are several strategies to prevent or break emulsions:
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Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that can cause emulsions while still allowing for phase contact.[7]
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Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous layer, which helps to break the emulsion.[7]
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Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.[7]
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Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[7]
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Supported Liquid Extraction (SLE): This technique can be used for samples prone to emulsion formation. The aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it, avoiding the formation of an emulsion.[7]
Q4: My final purified product contains multiple impurities. What can I do to improve purity?
The presence of impurities in the final product often points to inefficient separation during chromatography. Consider the following:
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Multi-Step Purification: Employ a multi-step purification strategy using different chromatographic techniques. For example, initial purification with silica (B1680970) gel column chromatography can be followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing.[8]
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Gradient Elution: Use a gradient elution instead of an isocratic elution during column chromatography. Gradually increasing the polarity of the mobile phase can improve the resolution of compounds with similar polarities.[6] A common gradient for silica gel chromatography is starting with 100% chloroform (B151607) and gradually increasing the percentage of methanol.[1]
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Proper Column Packing: Ensure the chromatography column is packed uniformly to avoid channeling, which can lead to poor separation.[6]
Q5: I seem to be losing my compound during the purification steps. How can I minimize this loss?
Loss of the target compound during purification can be due to several factors:
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Adsorption: The compound may be adsorbing to glassware or the column material.
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Degradation: The compound may be unstable at certain pH values or temperatures.[6]
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Incomplete Elution: The elution solvent may not be strong enough to fully recover the compound from the chromatography column.
To mitigate these issues:
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Optimize Chromatography Conditions: Carefully select the stationary phase (e.g., silica gel) and mobile phase to ensure good separation and complete elution of this compound.
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Monitor Fractions: Use Thin-Layer Chromatography (TLC) to monitor the fractions collected from the column to ensure all fractions containing the target compound are pooled.[1]
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Control pH and Temperature: Be mindful of the pH and temperature throughout the purification process to avoid degradation of the compound.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters for Alkaloids from Stephania Species
| Parameter | Value/Range | Rationale | Reference |
| Plant Material | Dried, powdered tubers of Stephania intermedia | Increased surface area for extraction. | [1] |
| Extraction Solvent | Methanol or Ethanol | Effective solvents for alkaloids. | [1][6] |
| Extraction pH | 9-10 | Crucial for efficient alkaloid extraction. | [1] |
| Extraction Temperature | 60-70°C (Reflux) | Balances extraction efficiency and compound stability. | [1] |
| Purification Method | Silica Gel Column Chromatography | Standard method for separating alkaloids. | [1][6] |
| Mobile Phase (Silica Gel) | Chloroform:Methanol (gradient) | Allows for separation of compounds with varying polarities. | [1] |
Table 2: Reported Recovery of Alkaloids from Stephania Species Using C18 Sep-Pak Cartridge Purification
| Compound | Recovery (%) |
| Stephanine | 101.2 |
| Palmatine | 92.9 |
| Tetrahydropalmatine | 97.3 |
| Sinomenine | 99.4 |
| [1] |
Experimental Protocols
I. Extraction of Crude this compound from Stephania intermedia
This protocol outlines the extraction of a crude alkaloid mixture containing this compound from the dried and powdered tubers of Stephania intermedia.[1]
Materials:
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Dried and powdered tubers of Stephania intermedia
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Methanol
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Ammonia solution (25%)
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Hydrochloric acid (5%)
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Chloroform
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Anhydrous sodium sulfate
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Reflux apparatus
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Rotary evaporator
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Buchner funnel and filter paper
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Separatory funnel
Procedure:
-
Maceration and Extraction:
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Weigh 100 g of dried, powdered Stephania intermedia tubers and place them in a 1 L round-bottom flask.
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Add 500 mL of methanol to the flask.
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Add ammonia solution dropwise until the pH of the mixture reaches 9-10.
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Set up the reflux apparatus and heat the mixture at 60-70°C for 2 hours with constant stirring.[1]
-
-
Filtration and Re-extraction:
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Allow the mixture to cool to room temperature.
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Filter the mixture through a Buchner funnel under vacuum.
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Return the plant residue to the flask and repeat the extraction process two more times with fresh methanol.[1]
-
-
Solvent Evaporation:
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Combine all the methanol filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.[1]
-
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
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Dissolve the crude extract in 200 mL of 5% hydrochloric acid.
-
Transfer the acidic solution to a separatory funnel and wash it with 100 mL of chloroform three times to remove neutral and weakly basic compounds. Discard the chloroform layers.
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Adjust the pH of the aqueous layer to 9-10 with ammonia solution.
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Extract the alkaline solution with 150 mL of chloroform three times. The alkaloids will move into the chloroform layer.
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Combine the chloroform extracts and wash with 100 mL of distilled water twice.
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Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.[1]
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II. Purification of this compound using Silica Gel Column Chromatography
This protocol describes the purification of this compound from the crude alkaloid extract.[1]
Materials:
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Crude alkaloid extract
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Silica gel (60-120 mesh)
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Chloroform
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Methanol
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Glass column
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TLC plates
Procedure:
-
Column Preparation:
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Prepare a slurry of silica gel in chloroform and pour it into the glass column to pack it.
-
-
Sample Loading:
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Dissolve the crude alkaloid extract in a minimal amount of chloroform.
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Adsorb this mixture onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.[1]
-
-
Elution:
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Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol, v/v).[1]
-
-
Fraction Analysis:
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Collect fractions of a fixed volume.
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Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., chloroform:methanol 9:1).
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Visualize the spots under a UV lamp.[1]
-
-
Isolation of Pure this compound:
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Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.[1]
-
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aktpublication.com [aktpublication.com]
- 4. benchchem.com [benchchem.com]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Stabilizing (+)-Stepharine in solution for experiments
Welcome to the technical support center for (+)-Stepharine. This resource provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing this compound in solution to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on your experimental needs. For a more stable aqueous stock solution, this compound, as a basic alkaloid, can be dissolved in a weak acidic solution (e.g., 0.01 M HCl) to form a soluble hydrochloride salt. For cell culture applications, preparing a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is a common practice.[1][2][3] It is crucial to ensure the final concentration of the organic solvent in your experimental medium is non-toxic to the cells.
Q2: My this compound solution has become cloudy or shows precipitation. What should I do?
A2: Cloudiness or precipitation can occur due to several factors, including poor solubility, pH shifts, or compound degradation. If you are using an aqueous solution, ensure the pH remains acidic to keep the hydrochloride salt form in solution.[2] If using a DMSO stock that is diluted into an aqueous buffer or medium, you may have exceeded the solubility limit. Try lowering the final concentration. Precipitation upon storage, especially if the solution was initially clear, can be an indicator of degradation, and the solution should be discarded.
Q3: I am observing inconsistent or diminishing activity in my experiments. Could my this compound be degrading?
A3: Yes, inconsistent results are a common sign of compound instability. This compound, like many aporphine (B1220529) alkaloids, can be susceptible to degradation from exposure to light, high temperatures, and non-optimal pH levels.[4][5] To ensure consistent activity, it is critical to follow proper storage and handling procedures. We recommend preparing fresh solutions for each experiment or, if using a stock solution, aliquoting it and storing it at -20°C or below for long-term use.
Q4: What are the best practices for storing solid this compound and its stock solutions?
A4: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions, whether in acidic buffer or DMSO, should be stored in small, single-use aliquots in light-protecting tubes at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Activity / Inconsistent Results | Compound degradation due to improper storage or handling. | 1. Confirm storage conditions (solid and solution) are at -20°C or below, protected from light. 2. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions. 4. If stability is critical, perform a purity check of your stock solution using HPLC.[5][6] |
| Precipitation in Solution | Exceeding solubility limit in the working medium. | 1. Verify the solubility of this compound in your specific buffer or cell culture medium. 2. Decrease the final working concentration of the compound. 3. When diluting a DMSO stock, add the stock solution to the aqueous medium slowly while vortexing to aid dissolution. |
| pH of an aqueous solution has shifted, causing the free base to precipitate. | 1. Check the pH of your aqueous solution. Maintain a slightly acidic pH (e.g., 4-6) to ensure the compound remains as a soluble salt. 2. Use a buffered solvent system. | |
| Discoloration of Powder or Solution | Oxidation or photodegradation. | 1. Discard the discolored material, as it indicates significant degradation. 2. When preparing new solutions, consider using deoxygenated solvents. 3. Store all solutions and the solid compound strictly protected from light. |
Factors Affecting this compound Stability in Solution
While specific degradation kinetics for this compound are not extensively published, the stability of aporphine alkaloids is known to be influenced by several environmental factors.
| Factor | Impact on Stability | Mitigation Strategy |
| pH | High risk of degradation and precipitation at alkaline pH. Stability is generally higher in slightly acidic conditions where the soluble salt form is favored.[7] | Maintain solutions at a slightly acidic pH (e.g., 4-6) using a suitable buffer system. Avoid strongly basic conditions. |
| Temperature | High temperatures accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods. |
| Light | Exposure to UV and visible light can induce photodegradation. | Store solid compound and all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Oxygen | Atmospheric oxygen can cause oxidative degradation, especially if the solution is exposed to light or contains metal ion impurities. | For long-term storage or sensitive experiments, use deoxygenated solvents and consider storing solution aliquots under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous solution is preferred and the hydrochloride salt form provides sufficient stability.
-
Weighing: Accurately weigh the required amount of solid this compound in a microfuge tube. (Molecular Weight: 297.35 g/mol ). For 1 mL of a 10 mM solution, use 2.97 mg.
-
Dissolution: Add a portion of sterile 0.01 M HCl to the solid. Vortex gently until the solid is completely dissolved.
-
Volume Adjustment: Adjust the final volume to the desired level with the 0.01 M HCl.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting container.
-
Storage: Aliquot into single-use, amber tubes and store at -20°C.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution for Cell Culture
This is the standard protocol for preparing a concentrated stock for use in in vitro cell-based assays.
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Weighing: Under sterile conditions (e.g., in a biosafety cabinet), weigh the required amount of solid this compound. For 1 mL of a 50 mM solution, use 14.87 mg.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO.
-
Mixing: Vortex at room temperature until the compound is fully dissolved. Gentle warming to 37°C may be required but should be minimized.
-
Storage: Aliquot into single-use, sterile, light-protecting tubes. Store at -20°C or -80°C.
-
Usage: When preparing the working solution, dilute the DMSO stock into pre-warmed cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3]
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for preparing and storing this compound solutions.
Caption: Key environmental factors leading to this compound degradation.
Caption: Potential signaling pathway modulated by aporphine alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Kinetics and mechanism of degradation of klerval, a pseudo-tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (+)-Stepharine solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with (+)-Stepharine, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a proaporphine alkaloid isolated from plants of the Stephania genus. It is a nitrogen-containing organic compound with a complex cyclic structure.[1] Basic chemical information is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol |
| Appearance | Solid (form may vary) |
| CAS Number | 2810-21-1 |
Q2: In which solvents is this compound soluble?
Based on available data, this compound is generally soluble in several organic solvents. A summary of its qualitative solubility is presented below.
| Solvent | Solubility |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Sparingly soluble to insoluble |
Note: Quantitative solubility data is limited. The solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent.
Q3: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause and how can I resolve it?
Precipitation of this compound in DMSO is uncommon, as it is generally soluble in this solvent. However, issues can arise due to:
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Low-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. Water content in DMSO can significantly decrease the solubility of hydrophobic compounds.
-
Concentration Exceeds Solubility Limit: While a specific maximum solubility is not widely reported, preparing excessively high concentrations may lead to precipitation. If you observe precipitation, try diluting your stock solution.
-
Temperature: Solubility is often temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Compound Purity: Impurities in your this compound sample could affect its solubility.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium for my experiment. How can I prevent this?
This is a common issue known as "salting out," where the compound is less soluble in the aqueous environment compared to the organic stock solvent. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity and solubility issues.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer or medium, vortexing gently, and then perform subsequent dilutions.
-
Pluronic F-68: For cell culture applications, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to maintain the solubility of hydrophobic compounds.
-
pH of the Aqueous Solution: As an alkaloid, the solubility of this compound is pH-dependent. It is more soluble in acidic conditions due to the formation of a protonated, more polar salt form. Adjusting the pH of your buffer (if experimentally permissible) to a slightly acidic range may improve solubility.
Q5: What is the recommended procedure for preparing a this compound stock solution for in vitro assays?
A common method for preparing a stock solution for cell-based assays is to dissolve this compound in DMSO. A detailed protocol for a cytotoxicity assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | - Inappropriate solvent.- Low-quality solvent.- Concentration too high.- Low temperature. | - Use a recommended organic solvent like DMSO or ethanol.- Use fresh, anhydrous, high-purity solvent.- Try preparing a more dilute solution.- Gently warm the solution while vortexing. |
| Solution is cloudy or contains suspended particles. | - Incomplete dissolution.- Presence of insoluble impurities. | - Sonicate the solution for a short period.- Filter the solution through a 0.22 µm syringe filter compatible with the solvent. |
| Compound precipitates out of solution over time. | - Unstable solution.- Supersaturation. | - Store stock solutions at -20°C or -80°C.- Avoid repeated freeze-thaw cycles.- Prepare fresh solutions before each experiment. |
| Inconsistent experimental results. | - Inaccurate concentration of stock solution.- Degradation of the compound. | - Confirm the concentration of your stock solution using spectrophotometry if possible.- Protect the stock solution from light and store at low temperatures. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Cytotoxicity Assay (MTT Assay)
This protocol describes the preparation of a this compound stock solution and its use in determining cytotoxicity in cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent cancer cell lines (e.g., HeLa, MCF-7)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution (e.g., 10 mM):
-
Weigh out a precise amount of this compound powder (e.g., 2.97 mg for 1 mL of a 10 mM solution).
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Proposed Signaling Pathways for this compound's Cytotoxic Effects
Based on studies of related alkaloids from the Stephania genus, this compound may exert its cytotoxic effects through the induction of cell cycle arrest and apoptosis, potentially involving the PI3K/Akt and p53 signaling pathways.
References
Technical Support Center: Optimizing Dosage of (+)-Stepharine for In Vivo Studies
Disclaimer: Based on a comprehensive review of scientific literature, specific in vivo studies detailing the dosage, pharmacokinetics, and pharmacodynamics of (+)-Stepharine are not extensively published. This technical support center is designed to provide researchers, scientists, and drug development professionals with a foundational guide for initiating in vivo experiments with this compound. The information provided is based on established principles of preclinical drug development for natural alkaloids and dopamine (B1211576) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a naturally occurring aporphine (B1220529) alkaloid found in plants of the Stephania genus.[1] Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom and often exhibit significant physiological effects.[2] The primary mechanism of action for this compound is understood to be the antagonism of dopamine receptors, particularly the D2 subtype.[3][4] Dopamine antagonists block the receptor, preventing dopamine from binding and eliciting a downstream signal. This action is the basis for the therapeutic effects of many antipsychotic and antiemetic drugs.[3]
Q2: I have compelling in vitro efficacy data (e.g., an IC50 value) for this compound. How can I determine a suitable starting dose for my first in vivo study in mice?
Transitioning from in vitro to in vivo studies requires a systematic approach to estimate a safe and potentially effective starting dose. There is no direct mathematical formula to convert an in vitro IC50 to an in vivo dose, but several methods can guide you:
-
Literature Review for Analogues: Search for in vivo studies on other aporphine alkaloids or dopamine D2 antagonists with similar potency. This can provide a valuable starting point for a dose range.[5][6]
-
Dose-Range Finding (DRF) Study: This is the most robust method. A DRF study involves administering escalating doses to different groups of animals to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[5][7] A typical DRF study might start with a low dose (e.g., 1-5 mg/kg) and increase logarithmically (e.g., 10, 30, 100 mg/kg) in subsequent groups.[8]
-
Body Surface Area (BSA) Normalization: If you have dosing data from another animal species, you can use allometric scaling based on BSA to estimate an equivalent dose in your target species. The FDA provides guidance and conversion factors for this method.[7][9] The general formula is:
-
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)[7]
-
Q3: What are the critical considerations for formulating this compound for in vivo administration?
Proper formulation is critical for ensuring consistent drug exposure and avoiding vehicle-induced toxicity. As an alkaloid, this compound's solubility and stability must be carefully evaluated.
-
Solubility: Alkaloids can be poorly soluble in aqueous solutions.[10] It is essential to determine the solubility of this compound in common vehicles (e.g., water, saline, PBS, DMSO, Tween 80, CMC). A preliminary solubility test should be performed. If solubility is low, co-solvents or suspending agents may be necessary.[11]
-
Stability: The stability of the formulated compound should be assessed to ensure it does not degrade during the experiment.[10] For example, some compounds are unstable in solution at room temperature and must be prepared fresh before each administration.
-
Vehicle Selection: The chosen vehicle must be non-toxic and appropriate for the route of administration. For oral gavage, water or saline are common. For intraperitoneal (IP) or intravenous (IV) injections, solutions must be sterile and have a physiological pH. Always include a vehicle-only control group in your experiments to rule out effects from the delivery solution itself.[12]
Q4: What are the potential adverse effects of this compound that I should monitor for in my animals?
Given its mechanism as a dopamine antagonist, potential side effects are predictable and primarily related to the blockade of dopamine receptors in the central nervous system and periphery.[3] Researchers should monitor for:
-
Extrapyramidal Symptoms (EPS): These are movement-related side effects and can include catalepsy (a state of immobility and muscular rigidity), tremors, and postural instability.[3]
-
Sedation or Lethargy: Dopamine plays a role in arousal and motivation.
-
Changes in Body Weight and Food Intake: Monitor animal weight daily, as significant weight loss (>15-20%) is a key indicator of toxicity.[5]
-
General Clinical Signs: Observe animals for changes in posture, activity level, breathing, and grooming habits.
Troubleshooting Guides
Problem: I am observing inconsistent or no therapeutic effect at my calculated dose.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Bioavailability | Conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound over time. If bioavailability is low via the oral route, consider an alternative like intraperitoneal (IP) injection. Reformulating with absorption enhancers may also be an option.[12] |
| Rapid Metabolic Clearance | Analyze plasma or tissue samples to identify potential metabolites. If the compound is being rapidly metabolized into an inactive form, a more frequent dosing schedule (e.g., twice daily instead of once) or a higher dose (if tolerated) may be required.[12][13] |
| Incorrect Dose Calculation | Double-check all calculations, including molarity, dilution factors, and dose volume. Ensure the correct body weight of each animal was used. |
| Formulation Issues | Ensure the compound is fully dissolved or homogenously suspended in the vehicle before each administration. If it precipitates out of solution, the administered dose will be inconsistent. |
Problem: I am observing high mortality or severe toxicity, even at what I predicted to be a low dose.
| Possible Cause | Troubleshooting Steps |
| Starting Dose Was Too High | The initial dose was likely above the MTD. Redesign the dose-range finding study with a significantly lower starting dose (e.g., 10-fold lower).[7] |
| Vehicle-Induced Toxicity | Always run a parallel control group that receives only the vehicle. If this group also shows toxicity, the vehicle is the problem. Common culprits include high concentrations of DMSO or ethanol.[12] |
| Species or Strain Sensitivity | The chosen animal model may be particularly sensitive to dopamine antagonists. Review literature for known sensitivities of your specific mouse or rat strain.[12] |
| Off-Target Effects | The compound may have unintended biological targets that mediate toxicity. Differentiating on-target from off-target effects requires advanced studies, such as using target knockout/knockout cell lines or rescue experiments.[14] |
Quantitative Data Tables
The following tables are provided as templates for organizing experimental data. Example data for a hypothetical compound or related alkaloids are included for illustrative purposes.
Table 1: Example In Vitro Data for a Hypothetical Dopamine D2 Antagonist
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| Receptor Binding | HEK293-D2R | Ki | 15 nM |
| Functional Assay | CHO-D2R | IC50 | 45 nM |
| Cytotoxicity | SH-SY5Y | CC50 | > 50 µM |
Table 2: Dose-Range Finding (DRF) Study Design and Observation Template for this compound in Mice
| Group | N (per sex) | Dose (mg/kg) | Route | Clinical Observations (Daily) | Body Weight Change (%) | Necropsy Findings |
|---|---|---|---|---|---|---|
| 1 (Vehicle) | 5 | 0 | p.o. | Normal | No abnormalities | |
| 2 (Low Dose) | 5 | 10 | p.o. | |||
| 3 (Mid Dose) | 5 | 30 | p.o. |
| 4 (High Dose) | 5 | 100 | p.o. | | | |
Table 3: Example Pharmacokinetic Parameters of a Similar Alkaloid (Sanguinarine) After Oral Administration in Pigs [15]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
|---|---|---|---|
| Maximum Concentration | Cmax | 3.41 ± 0.36 | ng/mL |
| Time to Max Concentration | Tmax | 2.75 ± 0.27 | hours |
| Elimination Half-life | T1/2 | 2.33 ± 0.11 | hours |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Select a common rodent species (e.g., C57BL/6 mice), using an equal number of males and females.
-
Group Allocation: Assign animals to a minimum of four groups: a vehicle control group and at least three dose-level groups (e.g., 10, 30, and 100 mg/kg). Use 3-5 animals per sex per group.[7]
-
Dose Preparation: Prepare this compound in a suitable, non-toxic vehicle. Ensure the formulation is homogenous.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage). Dose volume should be based on the most recent body weight measurement.
-
Monitoring:
-
Clinical Signs: Observe animals for signs of toxicity (e.g., lethargy, tremors, changes in breathing, rough coat) at regular intervals post-dosing (e.g., 1, 4, 24, and 48 hours) and daily thereafter for up to 14 days.
-
Body Weight: Record body weights just before dosing and daily for the duration of the study.
-
Mortality: Record the time of any deaths.
-
-
Data Analysis: The MTD is defined as the highest dose at which no mortality and no more than 10-15% body weight loss is observed, and where other clinical signs of toxicity are absent or transient and fully reversible.
Protocol 2: Preparation of this compound for Oral Gavage Administration
-
Determine Vehicle: Based on prior solubility testing, select an appropriate vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water).
-
Calculate Required Amount:
-
Determine the highest dose concentration needed (e.g., 10 mg/mL for a 100 mg/kg dose administered at 10 mL/kg).
-
Calculate the total volume of dosing solution required for the entire study, including a small overage (~10-20%).
-
Weigh the required amount of this compound powder.
-
-
Preparation:
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing (e.g., with a magnetic stirrer) to ensure a uniform suspension.
-
If necessary, use a sonicator or homogenizer to reduce particle size and improve suspension quality.
-
-
Storage and Use: Store the formulation as dictated by its stability (e.g., at 4°C). Before each use, ensure the solution is brought to room temperature and mixed thoroughly to re-suspend the compound.
Visualizations
Caption: A generalized workflow for in vivo dose optimization.
Caption: Simplified signaling pathway of a Dopamine D2 receptor antagonist.
Caption: Decision tree for troubleshooting common in vivo study issues.
References
- 1. Tempo-Spatial Pattern of Stepharine Accumulation in Stephania Glabra Morphogenic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of (+)-Stepharine
Welcome to the technical support center dedicated to addressing challenges in the chromatographic resolution of (+)-Stepharine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the separation of this chiral aporphine (B1220529) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge when working with this compound? A1: The main challenge is its chiral nature. This compound is an enantiomer, a molecule that is a non-superimposable mirror image of its counterpart, (-)-Stepharine.[1][2][3] Standard achiral chromatographic methods cannot distinguish between enantiomers. Therefore, specialized chiral separation techniques are required to resolve and accurately quantify this compound.[1][4]
Q2: Why is achieving baseline resolution (Rs ≥ 1.5) so important? A2: Baseline resolution ensures that the detector signal returns to the baseline between two adjacent peaks.[5][6] This complete separation is crucial for accurate quantification, as it prevents the area of one peak from overlapping with another, which would lead to erroneous measurements of concentration and purity.[7][8]
Q3: What type of HPLC column is most effective for separating this compound enantiomers? A3: A Chiral Stationary Phase (CSP) is essential for the direct separation of enantiomers.[4][9][10] For alkaloids like stepharine (B1200187), polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely regarded as the first choice due to their broad applicability and high success rate in resolving such compounds.[2][3][4][11]
Q4: How do changes in mobile phase composition affect resolution? A4: The mobile phase composition is a critical factor influencing selectivity and retention, which directly impacts resolution.[12][13] Key adjustments include altering the ratio of organic modifier to the aqueous or nonpolar phase, changing the type of organic solvent (e.g., acetonitrile (B52724) vs. methanol), and modifying the pH, which can change the ionization state of an analyte like stepharine and significantly alter its interaction with the stationary phase.[14][15]
Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic analysis of this compound in a direct question-and-answer format.
Problem: No separation is observed between the enantiomer peaks.
-
Question: I am injecting a racemic mixture of stepharine, but I only see a single peak. What is the most likely problem?
-
Answer: The most common reason for a complete lack of separation is the use of an achiral column (e.g., a standard C18 column). Enantiomers have identical physical and chemical properties in an achiral environment and will not separate.
Problem: Enantiomer peaks are present but have poor resolution (Rs < 1.5).
-
Question: I can see two peaks, but they are significantly overlapped. How can I improve the separation?
-
Answer: Poor resolution indicates that the combination of column efficiency, selectivity, and retention is suboptimal. You can address this by systematically adjusting chromatographic parameters.
-
Solution 1: Optimize the Mobile Phase. This is often the most effective way to improve resolution.[13][14]
-
Adjust Solvent Strength: In reversed-phase mode, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) to increase retention time and allow more interaction with the CSP. In normal-phase mode, adjust the ratio of the polar modifier (e.g., ethanol (B145695), isopropanol) in the nonpolar solvent (e.g., hexane).[15][18]
-
Change Organic Modifier: Different organic modifiers can alter selectivity. For polysaccharide CSPs, switching between alcohols like ethanol and isopropanol (B130326) can have a significant effect.[11]
-
Modify pH: Since stepharine is a basic alkaloid, the mobile phase pH is crucial. Adjusting the pH can alter its ionization state, affecting retention and selectivity.[19]
-
-
Solution 2: Adjust System Parameters.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.[5][20]
-
Decrease the Column Temperature: Lowering the temperature often increases retention and can enhance the chiral recognition capabilities of the CSP, leading to better separation.[5]
-
-
Problem: The this compound peak exhibits significant tailing.
-
Question: My chromatogram shows a sharp front but a long, sloping tail for the stepharine peak. What causes this, and how can I achieve a more symmetrical peak?
-
Answer: Peak tailing for basic compounds like alkaloids is frequently caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica (B1680970) support of the column.[21]
-
Solution: Add a basic modifier or competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This additive will preferentially interact with the active silanol sites, preventing the alkaloid from tailing and resulting in a more symmetrical peak shape.[21] Using a modern, well-end-capped column can also minimize this issue.
-
Visualized Workflows and Relationships
Data & Experimental Protocols
Data Presentation
The following tables summarize typical starting points and illustrate the effect of parameter changes on resolution. Note that these are representative examples, and optimal conditions must be determined empirically.
Table 1: Common Chiral Stationary Phases for Alkaloid Separation
| CSP Type | Common Trade Names | Typical Mobile Phases | Advantages |
|---|---|---|---|
| Cellulose Derivatives | Chiralcel OD, Chiralcel OZ | Normal Phase: Hexane/AlcoholReversed Phase: Water/ACN/MeOH | Broad enantioselectivity for a wide range of compounds, including alkaloids.[4][11] |
| Amylose Derivatives | Chiralpak AD, Chiralpak AS | Normal Phase: Hexane/AlcoholReversed Phase: Water/ACN/MeOH | Complementary selectivity to cellulose phases; highly effective for many chiral compounds.[4][11] |
| Pirkle-type (Brush-type) | Whelk-O 1, β-GEM 1 | Normal Phase: Hexane/Alcohol | Covalently bonded for high durability and universal solvent compatibility.[22] |
Table 2: Illustrative Effect of Mobile Phase Composition on Resolution (Conditions: Chiralpak AD-H column, Normal Phase, Detection at 280 nm)
| Hexane (%) | Isopropanol (IPA) (%) | Triethylamine (TEA) (%) | Retention Time (min) | Resolution (Rs) | Observation |
| 90 | 10 | 0.1 | 8.5 | 1.10 | Peaks are co-eluting. |
| 92 | 8 | 0.1 | 11.2 | 1.45 | Improved separation, nearing baseline. |
| 95 | 5 | 0.1 | 15.3 | 1.85 | Good baseline separation achieved. |
| 97 | 3 | 0.1 | 22.1 | 2.10 | Excellent separation, but longer run time. |
Experimental Protocols
Protocol 1: General Method for Chiral Stationary Phase (CSP) Screening
-
Objective: To identify a suitable CSP for the enantioseparation of this compound.
-
Materials:
-
Columns: Chiralcel OD-H, Chiralpak AD-H (or equivalent polysaccharide-based CSPs).
-
Mobile Phase A (Normal Phase): Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Mobile Phase B (Reversed Phase): Acetonitrile/10mM Ammonium Bicarbonate buffer pH 9.0 (50:50 v/v).
-
Sample: 1 mg/mL racemic stepharine dissolved in mobile phase.
-
-
Methodology:
-
Equilibrate the first column (e.g., Chiralcel OD-H) with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 25°C.
-
Set the UV detector to an appropriate wavelength for stepharine (e.g., 280 nm).
-
Inject 10 µL of the sample and run the analysis.
-
Evaluate the chromatogram for any peak splitting, which indicates partial or full resolution.
-
Repeat steps 1-5 for the second column (e.g., Chiralpak AD-H).
-
If no separation is achieved in normal phase, switch to Mobile Phase B and repeat the screening process for both columns (ensure proper column wash and equilibration when switching between normal and reversed phases).
-
-
Analysis: Compare the resolution factors obtained from each column/mobile phase combination. The condition providing the best initial separation (even if not baseline) is selected for further optimization.
Protocol 2: Mobile Phase Optimization for Enhanced Resolution
-
Objective: To achieve baseline resolution (Rs ≥ 1.5) by systematically modifying the mobile phase composition.
-
Prerequisites: A CSP and mobile phase system showing partial separation have been identified from the screening protocol (e.g., Chiralpak AD-H with Hexane/IPA).
-
Methodology:
-
Vary Solvent Strength: Prepare a series of mobile phases by varying the ratio of the strong solvent (IPA) to the weak solvent (Hexane). For example, create mixtures of 95:5, 92:8, and 90:10 (Hexane:IPA), each containing 0.1% TEA.
-
Run the analysis with each mobile phase, ensuring the column is fully equilibrated before each run.
-
Record the retention times and calculate the resolution for each condition.
-
Change Modifier: If resolution is still suboptimal, replace the organic modifier. For instance, substitute Isopropanol with Ethanol and repeat the solvent strength variation (e.g., Hexane:Ethanol ratios).
-
Adjust Additive Concentration: If peak shape is poor, the concentration of the basic modifier (TEA) can be adjusted (e.g., from 0.05% to 0.2%) to find the optimal balance between peak symmetry and retention.
-
-
Analysis: Create a table summarizing the resolution values for each tested condition. Select the mobile phase composition that provides a resolution of ≥ 1.5 with a reasonable analysis time and good peak shape.
References
- 1. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. inacom.nl [inacom.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bujnochem.com [bujnochem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uhplcs.com [uhplcs.com]
- 19. mastelf.com [mastelf.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. hplc.eu [hplc.eu]
Technical Support Center: Stabilizing (+)-Stepharine During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Stepharine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a proaporphine alkaloid, a class of naturally occurring chemical compounds.[1] The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of impurities with potentially different biological activities.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like many aporphine (B1220529) alkaloids, this compound is susceptible to degradation from exposure to light, heat, oxygen, and unfavorable pH conditions.[2] Oxidation is a common degradation pathway for aporphine alkaloids.
Q3: How should solid this compound be stored to ensure its stability?
A3: Solid this compound should be stored in a well-sealed, airtight container to protect it from moisture and oxygen. To minimize degradation, it is recommended to store it in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) or freezing is advisable.
Q4: What precautions should be taken when preparing and storing solutions of this compound?
A4: When preparing solutions, it is important to use high-purity solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil. For storage, it is best to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Solutions should be stored at low temperatures, such as -20°C or -80°C, to maintain stability.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause: The unexpected peaks may be degradation products of this compound.
-
Solution: Review your storage and handling procedures. Ensure the compound has been protected from light, heat, and oxygen. It is recommended to perform a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them.
Issue: The biological activity of my this compound sample seems to have decreased over time.
-
Possible Cause: The compound may have degraded, leading to a lower concentration of the active molecule.
-
Solution: Verify the purity of your sample using a stability-indicating HPLC method. If degradation is confirmed, it is advisable to use a fresh batch of the compound for your experiments and review your storage conditions to prevent future degradation.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Condition | Expected Stability of this compound | Recommendations |
| Temperature | Room Temperature (20-25°C) | Moderate | For short-term storage only. |
| Refrigerated (2-8°C) | Good | Suitable for medium-term storage. | |
| Frozen (-20°C or lower) | Excellent | Recommended for long-term storage. | |
| Light | Exposed to Light | Poor | Susceptible to photodegradation. Always protect from light. |
| Protected from Light | Good | Store in amber vials or use light-blocking containers. | |
| Oxygen | Exposed to Air | Poor | Prone to oxidation. Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Oxygen-free Environment | Excellent | Use degassed solvents for solutions. | |
| pH | Acidic (pH < 4) | Variable | Stability can be pH-dependent; acidic conditions may catalyze hydrolysis. |
| Neutral (pH 6-8) | Generally More Stable | Buffer solutions if necessary for experimental conditions. | |
| Basic (pH > 8) | Variable | Basic conditions can also promote degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 60°C for 8 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
-
Analyze a non-degraded sample as a control.
Table 2: Example of a Forced Degradation Study Protocol
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | None | 60°C | 48 hours |
| Thermal (Solution) | None | 60°C | 48 hours |
| Photodegradation | None | Ambient | 24 hours |
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.[4][5]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6]
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Development and validation of a stability-indicating RP-HPLC method for the determination of paracetamol with dantrolene or/and cetirizine and pseudoephedrine in two pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
Technical Support Center: (+)-Stepharine Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-Stepharine in cell-based assays. The information is designed to address common challenges and provide clear protocols for assessing the cytotoxic effects of this aporphine (B1220529) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxic mechanism?
This compound is a naturally occurring aporphine alkaloid. While extensive research specifically on this compound is ongoing, related aporphine and bisbenzylisoquinoline alkaloids from the Stephania genus have been shown to induce cytotoxicity in cancer cells. The primary mechanism of action is believed to be the induction of apoptosis. This programmed cell death is often mediated through the activation of caspase cascades, particularly caspase-3, and may involve DNA damage.[1][2] Total alkaloids from Stephania tetrandra, a related plant, have been shown to inhibit the proliferation and migration of non-small cell lung cancer cells and increase the rate of apoptosis in a time- and dose-dependent manner.[1]
Q2: I am observing high variability in my cytotoxicity assay results with this compound. What are the potential causes?
High variability in cytotoxicity assays can stem from several factors:
-
Compound Solubility: this compound, like many natural alkaloids, may have limited aqueous solubility. Precipitation of the compound in your cell culture media can lead to inconsistent concentrations across wells.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension and careful pipetting.
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and below the cytotoxic threshold for your cell line (typically <0.5%).[3]
-
Incubation Time: The timing of compound addition and assay termination needs to be precise and consistent.
Q3: My cells treated with this compound are showing signs of necrosis rather than apoptosis in my Annexin V/PI assay. What does this mean?
Observing a high population of Annexin V positive and Propidium Iodide (PI) positive cells could indicate late-stage apoptosis or necrosis.[4][5] If you are expecting to see early apoptosis (Annexin V positive, PI negative), consider the following:
-
High Compound Concentration: The concentration of this compound used may be too high, causing rapid cell death that bypasses the early apoptotic stages. A dose-response experiment is crucial.
-
Long Incubation Time: The cells may have already progressed through early apoptosis into late-stage apoptosis or secondary necrosis by the time of analysis. A time-course experiment is recommended.
-
Harsh Cell Handling: Mechanical stress during cell harvesting can damage cell membranes, leading to false PI-positive signals.[6]
Q4: How can I improve the solubility of this compound in my cell culture medium?
For hydrophobic compounds like this compound, dissolving in a suitable organic solvent first is recommended.
-
Use of DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions of the DMSO stock in pre-warmed cell culture medium.
-
Vortexing/Sonication: Gentle vortexing or brief sonication of the diluted solution can help maintain solubility.[7]
-
Final DMSO Concentration: Ensure the final DMSO concentration in the culture wells is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[3]
-
Solubility Testing: Before conducting your experiment, it is advisable to test the solubility of this compound at your desired concentrations in the cell culture medium to check for any precipitation.[8][9]
Troubleshooting Guides
Issue 1: Low or No Cytotoxic Effect Observed
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your this compound sample. |
| Insufficient Concentration | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Short Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| Cell Line Resistance | Consider using a different cell line that may be more sensitive to aporphine alkaloids. |
| Precipitation of Compound | Visually inspect the wells for any precipitate. If observed, refer to the solubility troubleshooting tips in the FAQ. |
Issue 2: Inconsistent Results in MTT/XTT Assays
| Potential Cause | Troubleshooting Step |
| Compound Interference | Some colored compounds can interfere with the absorbance reading. Run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt. |
| Formazan (B1609692) Crystals Not Fully Dissolved | Ensure complete solubilization of the formazan crystals by increasing the shaking time or gently pipetting up and down.[10] |
| "Edge Effect" in 96-well plates | Avoid using the perimeter wells of the plate as they are more prone to evaporation. Fill these wells with sterile PBS or medium.[11] |
| Incorrect Wavelength Settings | Verify the correct absorbance wavelength for your specific tetrazolium dye (e.g., ~570-590 nm for MTT).[10][11] |
Issue 3: Annexin V/PI Staining Issues
| Potential Cause | Troubleshooting Step |
| High Background Fluorescence | Reduce the concentration of Annexin V and PI. Ensure cells are washed properly to remove excess unbound antibodies.[4] |
| Weak Staining Signal | Check the expiration dates of your reagents. Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[6][12] |
| Cell Aggregation | Handle cells gently and consider using cell-dissociation buffers that are EDTA-free, as EDTA can interfere with Annexin V binding.[6] |
| Incorrect Compensation Settings | Use single-stained controls (Annexin V only and PI only) to set up proper compensation on the flow cytometer to correct for spectral overlap.[6] |
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for this compound, the following table presents representative IC50 values for other cytotoxic alkaloids isolated from the Stephania genus to provide a general reference range. Researchers should determine the IC50 of this compound empirically in their specific cell lines.
| Alkaloid | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Compound 2 (from S. dielsiana) | HepG2 | MTS | Not Specified | 3.20 ± 0.18 |
| MCF7 | MTS | Not Specified | 3.10 ± 0.06 | |
| OVCAR8 | MTS | Not Specified | 3.40 ± 0.007 | |
| Cepharanthine (from S. rotunda) | HT29 | MTT | Not Specified | 2.4 |
| LS174T | MTT | Not Specified | 5.3 | |
| SW620 | MTT | Not Specified | 4.8 | |
| HepG2 | MTT | Not Specified | 3.5 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of a novel alkaloid.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5%. Include vehicle-only controls. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a method for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed apoptotic signaling pathway for aporphine alkaloids like this compound.
References
- 1. Total alkaloids in Stephania tetrandra induce apoptosis by regulating BBC3 in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Protocols for High-Purity (+)-Stepharine
Welcome to the technical support center for the purification of high-purity (+)-Stepharine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction, isolation, and purification of this proaporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining this compound?
This compound is a naturally occurring proaporphine alkaloid found in plants of the Stephania genus (Menispermaceae family). It can be isolated from various parts of these plants, such as the tubers and stems. Additionally, multi-step total synthesis routes have been developed, providing a reliable alternative to extraction from natural sources.
Q2: What are the initial steps for extracting this compound from plant material?
The initial extraction of this compound from plant material typically involves the following steps:
-
Drying and Grinding: The plant material (e.g., tubers) is dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is then extracted with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), using methods like maceration or Soxhlet extraction.[1]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: To separate the alkaloids from other plant constituents, an acid-base extraction is performed. The crude extract is dissolved in a dilute acidic solution (e.g., 2% HCl) to protonate the alkaloids, making them water-soluble. This aqueous solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10), and the deprotonated alkaloids are extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane (B109758).[2]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is often necessary to achieve high-purity this compound. Common techniques include:
-
Column Chromatography: Often used as an initial purification step on the crude alkaloid extract. Silica (B1680970) gel is a common stationary phase, with a gradient elution of solvents like chloroform and methanol.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a crucial technique for obtaining high-purity this compound. Reversed-phase chromatography on a C18 column is frequently employed.
-
pH-Zone-Refining Counter-Current Chromatography (PZRCCC): This is a specialized liquid-liquid chromatography technique that has proven effective for separating alkaloids based on their pKa values.[3]
Troubleshooting Guides
Column Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of this compound from Impurities | - Inappropriate solvent system polarity. - Column overloading. - Improperly packed column. | - Optimize Solvent System: Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between this compound and impurities. A common starting point for alkaloids is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).[4][5] - Reduce Sample Load: Overloading the column leads to broad peaks and poor resolution. Reduce the amount of crude extract loaded onto the column. - Ensure Proper Packing: An improperly packed column can lead to channeling. Ensure the column is packed uniformly. |
| This compound is not Eluting from the Column | - Solvent polarity is too low. - Strong adsorption to the stationary phase. | - Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. - Use a More Polar Solvent: If a gradual increase is ineffective, switch to a more polar solvent system. - Consider a Different Stationary Phase: If strong adsorption is suspected, consider using a different adsorbent like alumina. |
| Low Recovery of this compound | - Irreversible adsorption to the stationary phase. - Compound degradation on the column. | - Add a Modifier: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can help reduce tailing and improve recovery by neutralizing acidic silanol (B1196071) groups on the silica gel.[4] - Use a Deactivated Stationary Phase: Consider using end-capped silica gel or a different stationary phase to minimize interactions. |
Preparative HPLC Issues
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Peak Tailing of this compound | - Secondary interactions with residual silanol groups on the C18 column. - Inappropriate mobile phase pH. | - Add a Mobile Phase Modifier: Incorporate an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid into the mobile phase. This protonates the basic nitrogen on this compound and minimizes interactions with the stationary phase, leading to sharper peaks.[6] - Adjust Mobile Phase pH: For basic compounds, a low pH mobile phase (around 2-3) can improve peak shape. |
| Poor Resolution Between this compound and Co-eluting Impurities | - Suboptimal mobile phase composition. - Inadequate column chemistry. | - Optimize the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks. - Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation. - Try a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano phase. |
| Low Yield After Purification | - Suboptimal fraction collection parameters. - Compound precipitation during solvent evaporation. | - Optimize Fraction Collection: Set the fraction collector to trigger based on peak slope and threshold to ensure the entire peak is collected without excessive baseline. - Careful Solvent Removal: Evaporate the solvent under reduced pressure at a controlled temperature to prevent compound degradation or precipitation. If precipitation occurs, try redissolving in a small amount of a stronger solvent before complete drying. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Plant Material
This protocol is a generalized procedure based on common methods for alkaloid extraction.
-
Preparation of Plant Material: Dry the tubers of a Stephania species at 40-50°C and grind them into a fine powder.
-
Extraction: Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 72 hours. Filter the mixture and repeat the extraction process two more times. Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2 L of 2% aqueous hydrochloric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution three times with 1 L of diethyl ether to remove non-alkaloidal compounds. Discard the ether layers.
-
Adjust the pH of the aqueous solution to 9-10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the basified solution three times with 1 L of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.[2]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 2: High-Purity this compound via Total Synthesis
The following is a summary of a 7-step total synthesis of (±)-Stepharine. For detailed procedures, please refer to the original publication.
Quantitative Data Summary for the Total Synthesis of (±)-Stepharine
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Iodination | (2,3-dimethoxyphenyl)boronic acid | 1-iodo-2,3-dimethoxybenzene | 82 |
| 2 | Suzuki Coupling | 1-iodo-2,3-dimethoxybenzene | 2-(2-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 45 |
| 3 | Catellani Reaction | Aryl iodide intermediate | N-(2-(2-((triisopropylsilyl)ethynyl)phenyl)ethyl)tosylamide | 72 |
| 4 | N-Tosyl Deprotection | N-tosylated amine | 2-(2-((triisopropylsilyl)ethynyl)phenyl)ethan-1-amine | 80 |
| 5 | Au/Ag-Catalyzed Cyclization & Protecting Group Manipulation | Desilylated amine | 1-methylene-THIQ intermediate | 72 (over 3 steps) |
| 6 | Oxidative Dearomatization | 1-methylene-THIQ intermediate | Spiro-cyclohexadienone intermediate | 85 |
| 7 | Reduction | Spiro-cyclohexadienone intermediate | (±)-Stepharine | Not specified |
Data adapted from a reported total synthesis protocol.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Detecting (+)-Stepharine Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting analytical methods for the detection of (+)-Stepharine and its metabolites. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Putative Metabolic Pathway of this compound
While specific experimental data on the metabolism of this compound is limited, its classification as an aporphine (B1220529) alkaloid allows for the prediction of its metabolic fate based on established biotransformation pathways for this class of compounds. Metabolism is expected to proceed through Phase I and Phase II reactions.
-
Phase I Metabolism: Primarily involves oxidation and demethylation reactions, catalyzed by Cytochrome P450 (CYP) enzymes in the liver. This introduces or exposes functional groups, preparing the molecule for Phase II reactions.
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.
Below is a diagram illustrating the putative metabolic pathways for this compound.
Caption: Putative Phase I and Phase II metabolic pathways of this compound.
Data Presentation: Putative Metabolites
The following table summarizes the predicted metabolites of this compound based on common biotransformation reactions. This data is essential for configuring mass spectrometry methods for metabolite detection.
| Compound | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Metabolic Pathway |
| This compound | C₁₈H₁₉NO₃ | 298.1438 | Parent Drug |
| Hydroxylated Stepharine | C₁₈H₁₉NO₄ | 314.1387 | Phase I |
| O-Demethylated Stepharine | C₁₇H₁₇NO₃ | 284.1281 | Phase I |
| Stepharine Glucuronide | C₂₄H₂₇NO₉ | 474.1764 | Phase II |
| Stepharine Sulfate | C₁₈H₁₉NO₆S | 378.1011 | Phase II |
Frequently Asked Questions (FAQs)
Q1: What are the most probable metabolic transformations for this compound?
A1: Based on its aporphine alkaloid structure, this compound is expected to undergo Phase I reactions such as hydroxylation (addition of an -OH group) and O-demethylation (removal of a methyl group from a methoxy (B1213986) moiety), primarily mediated by CYP450 enzymes.[1][2] Subsequently, the parent compound or its Phase I metabolites can undergo Phase II conjugation reactions, most commonly glucuronidation and sulfation, to form more water-soluble products for excretion.[3]
Q2: Which analytical technique is most suitable for detecting this compound and its metabolites?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites in biological samples.[4] This technique offers the high sensitivity required to detect metabolites at low concentrations and the high selectivity needed to differentiate them from endogenous components in complex matrices like plasma or urine.[4]
Q3: What biological matrices should be used for metabolite analysis?
A3: The choice of matrix depends on the study's objective.
-
Plasma/Blood: Ideal for pharmacokinetic studies as it provides real-time concentrations of the drug and its metabolites in circulation.[4]
-
Urine: Useful for identifying and quantifying excretory metabolites, especially water-soluble Phase II conjugates.[4]
-
Liver Microsomes/Hepatocytes (in vitro): Used in early drug development to predict metabolic pathways and identify the enzymes involved in a controlled environment.[5]
Q4: How can I predict the MS/MS fragmentation patterns for unknown metabolites?
A4: While authentic standards are ideal, their absence requires a predictive approach. Analyze the fragmentation pattern of the parent drug, this compound), to identify characteristic product ions and neutral losses. Metabolites will often retain the core structure and thus share common fragment ions. For example, a hydroxylated metabolite will have a precursor ion 16 Da higher than the parent but may produce some of the same product ions. Phase II glucuronide conjugates often exhibit a characteristic neutral loss of 176 Da.[6]
Troubleshooting Guide
Q1: I am observing significant ion suppression and matrix effects in my plasma samples. What can I do?
A1: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the target analytes.[7]
-
Improve Sample Preparation: Enhance your sample clean-up procedure. If you are using protein precipitation, consider adding a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove more interfering compounds.[8]
-
Optimize Chromatography: Modify your HPLC gradient to better separate the metabolites from the region where most matrix components elute (typically the first few minutes in reversed-phase chromatography).[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9]
Q2: My chromatographic peak shape is poor (e.g., broad peaks, tailing). How can I improve it?
A2: Poor peak shape can compromise sensitivity and integration accuracy.
-
Check Mobile Phase pH: Alkaloids are basic compounds. Ensure the pH of your mobile phase is appropriate. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure the analytes are in their protonated form, which can improve peak shape on C18 columns.[8]
-
Column Compatibility: Ensure your column is suitable for basic compounds. Some silica-based C18 columns can have secondary interactions with basic analytes. Consider using a column with end-capping or a different stationary phase.
-
Injection Solvent: The solvent used to reconstitute your final extract should be as close as possible in composition and strength to the initial mobile phase to avoid peak distortion.
Q3: I am unable to detect any Phase II (glucuronide or sulfate) metabolites. What could be the issue?
A3: Detecting conjugated metabolites can be challenging due to their high polarity and potential for low abundance.
-
Chromatography: Highly polar glucuronides may not be well-retained on traditional C18 columns. Consider using a column designed for polar analytes or adjusting your mobile phase to increase retention.[10]
-
MS Detection: Ensure you are using the correct precursor and product ions. For glucuronides, a common strategy is to monitor for the neutral loss of the glucuronic acid moiety (176.0321 Da). For sulfates, the neutral loss is typically 79.9568 Da (SO₃).[6]
-
Sample Preparation: These metabolites might be lost during certain extraction procedures. Ensure your SPE or LLE method is optimized for the recovery of highly polar compounds. Direct dilution ("dilute-and-shoot") of urine samples can sometimes be an effective strategy for these metabolites.
Experimental Protocols
Overall Experimental Workflow
The diagram below outlines the general workflow for the analysis of this compound metabolites from biological samples.
Caption: General workflow for this compound metabolite analysis.
Detailed Protocol: LC-MS/MS Analysis in Plasma
This protocol is adapted from established methods for this compound and generalized for the detection of its putative metabolites.[1]
1. Sample Preparation (Protein Precipitation followed by SPE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column suitable for polar and basic compounds (e.g., Thermo Hypersil GOLD aQ, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 5% B for re-equilibration.
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions for this compound and Putative Metabolites
The following table provides suggested precursor and product ions for method development. Collision energies (CE) should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Putative CE (eV) |
| This compound | 298.1 | 192.1 | 161.2 | 20 - 35 |
| Hydroxylated Stepharine | 314.1 | 192.1 | 208.1 | 20 - 35 |
| O-Demethylated Stepharine | 284.1 | 178.1 | 161.2 | 20 - 35 |
| Stepharine Glucuronide | 474.2 | 298.1 | 192.1 | 15 - 30 |
| Stepharine Sulfate | 378.1 | 298.1 | 192.1 | 15 - 30 |
References
- 1. Directory of in silico Drug Design tools [click2drug.org]
- 2. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biotransformer.ca [biotransformer.ca]
- 5. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioTransformer 3.0—a web server for accurately predicting metabolic transformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tempo-Spatial Pattern of Stepharine Accumulation in Stephania Glabra Morphogenic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (+)-Stepharine and Other Proaporphine Alkaloids: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of (+)-Stepharine with other selected proaporphine alkaloids, focusing on key pharmacological activities. The information is supported by available experimental data to aid in research and drug development.
Overview of Proaporphine Alkaloids
Proaporphine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a spiro-cyclohexadienone ring system. They are biosynthetic precursors to aporphine (B1220529) alkaloids and exhibit a range of interesting biological activities. This compound, a prominent member of this class, has been noted for its antihypertensive and cholinesterase-inhibiting properties.[1] This guide compares this compound with other proaporphine alkaloids, including pronuciferine (B1678250), glaziovine, and mecambrine, where data is available.
Comparative Efficacy Data
Direct comparative studies on the efficacy of this compound and other proaporphine alkaloids are limited. The following table summarizes the available quantitative data from various studies. It is important to note that variations in experimental conditions may affect the direct comparability of these values.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Proaporphine and Related Alkaloids
| Alkaloid | IC50 (µM) | Source Organism/Method | Reference |
| This compound | 61.24 | Abuta panurensis (in silico) | Mesquita et al., 2020 |
| Pronuciferine | Not explicitly inhibitory in the cited study | Stephania epigaea | Ding et al., 2015[1] |
| Glaziovine | Data not available | ||
| Mecambrine | Data not available | ||
| Epiganine B (Aporphine) | 4.36 | Stephania epigaea | Ding et al., 2015[1] |
| Dehydrodicentrine (Aporphine) | 2.98 | Stephania epigaea | Ding et al., 2015[1] |
Note: The IC50 value for this compound was determined through in silico methods and may not directly correlate with in vitro results. The study on alkaloids from Stephania epigaea identified pronuciferine but did not report significant AChE inhibitory activity for it, while other aporphine alkaloids from the same source showed potent inhibition.[1]
Key Biological Activities and Experimental Protocols
Acetylcholinesterase Inhibition
Activity: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic target for conditions like Alzheimer's disease. Several proaporphine and aporphine alkaloids have been investigated for this activity.
Experimental Protocol: Ellman's Method
A widely used method for determining AChE activity is the spectrophotometric method developed by Ellman.
-
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test compounds (alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure (96-well plate format):
-
To each well, add phosphate buffer, AChE solution, and the test compound at various concentrations. A control well with solvent instead of the test compound is also prepared.
-
The plate is pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate, ATCI, and DTNB to all wells.
-
The absorbance at 412 nm is measured at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
-
Antihypertensive Activity
Activity: this compound has been reported to possess antihypertensive activity. This effect is of significant interest for the development of new treatments for hypertension.
Experimental Protocol: In Vivo Antihypertensive Assay in Rats
This protocol describes a general method for evaluating the antihypertensive effects of compounds in an animal model.
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar rats in which hypertension has been induced (e.g., by administration of Nω-nitro-L-arginine methyl ester (L-NAME)).
-
Procedure:
-
Animals are anesthetized (e.g., with an intraperitoneal injection of a ketamine/xylazine mixture).
-
A catheter is inserted into the carotid artery for direct measurement of blood pressure and into the jugular vein for intravenous administration of the test compound.
-
After a stabilization period, a baseline blood pressure reading is recorded.
-
The test compound (e.g., this compound) is administered intravenously at different doses.
-
Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously monitored and recorded for a specific period after administration.
-
The percentage reduction in blood pressure from the baseline is calculated for each dose to determine the antihypertensive efficacy.
-
A vehicle control group and a positive control group (treated with a known antihypertensive drug like captopril) are included for comparison.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of many proaporphine alkaloids are still under investigation. However, their known effects on the cholinergic and cardiovascular systems suggest interactions with specific signaling pathways.
Cholinergic System Signaling
The inhibition of acetylcholinesterase by alkaloids like this compound directly impacts cholinergic signaling by increasing the concentration of acetylcholine in the synaptic cleft. This enhanced acetylcholine level leads to the prolonged activation of muscarinic and nicotinic acetylcholine receptors.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Stepharine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of the aporphine (B1220529) alkaloid (+)-Stepharine. The information is targeted toward researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques for this compound. This document outlines the experimental protocols and presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for HPLC, UPLC, and HPTLC methods applicable to the analysis of this compound and structurally related aporphine alkaloids. This data is essential for selecting the most appropriate method based on the specific analytical requirements, such as sensitivity, speed, and sample throughput.
Table 1: Comparison of Quantitative Parameters for Different Analytical Methods
| Parameter | HPLC | UPLC | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 13 µg/mL[1][2][3][4] | ~1 µg/mL[5] | Lower ng range |
| Limit of Quantification (LOQ) | 0.5 - 20 µg/mL[1][2][3][4] | Lower µg/mL range | ng - µg range |
| Analysis Time | 15 - 35 minutes[5][6] | < 10 minutes[5] | ~20-30 minutes for development |
| Precision (%RSD) | < 17.42%[6] | < 15% | < 2% |
| Accuracy (%) | 80 - 120%[6] | 85 - 115% | 98 - 102% |
Table 2: Typical Chromatographic Conditions
| Parameter | HPLC | UPLC | HPTLC |
| Stationary Phase | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[1] | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm)[7][8] | HPTLC silica (B1680970) gel 60 F254 plates[9] |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with additives (e.g., formic acid, ammonium (B1175870) acetate)[1][2][3][4] | Acetonitrile/Water with 0.1% formic acid[7][8] | Hexane-ethylacetate-methanol (5:4:1, v/v/v)[9] |
| Flow Rate | 0.7 - 1.2 mL/min[1][2][3][4] | 0.3 mL/min[7][8] | N/A |
| Detection | UV at 270 - 307 nm[1][2][3][4] | MS or UV | Densitometric scanning at a specific wavelength after derivatization[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aporphine alkaloids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at approximately 275 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol). The extract may require filtration or solid-phase extraction for cleanup.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Ultra-Performance Liquid Chromatography (UPLC) Method
This protocol provides a high-throughput UPLC method for the analysis of this compound, often coupled with mass spectrometry for enhanced sensitivity and selectivity.
Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A high-efficiency C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[7][8]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[7][8]
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or full scan mode, depending on the objective.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol.
-
Analysis: Inject the prepared solutions into the UPLC-MS system.
-
Quantification: For quantitative analysis, use the peak area of the specific MRM transition for this compound. Construct a calibration curve and determine the sample concentrations.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This HPTLC method allows for the simultaneous analysis of multiple samples.
Instrumentation: HPTLC applicator, developing chamber, and a TLC scanner (densitometer).
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[9]
-
Mobile Phase: A mixture of hexane, ethyl acetate, and methanol (e.g., 5:4:1, v/v/v).[9]
-
Sample Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated chamber until the mobile phase reaches the desired height.
-
Derivatization: After drying, the plate can be derivatized (e.g., with Dragendorff's reagent) to visualize the alkaloid spots.
-
Detection: Scan the plate using a densitometer at a specific wavelength (e.g., 520 nm after derivatization).[9]
Procedure:
-
Standard and Sample Preparation: Prepare concentrated solutions of standards and sample extracts.
-
Chromatographic Development: Apply the solutions to the HPTLC plate and develop it with the mobile phase.
-
Quantification: After derivatization and scanning, quantify this compound by correlating the peak areas of the samples with those of the standards.
Mandatory Visualization
To facilitate a clearer understanding of the analytical workflow and the relationships between the different methods, the following diagrams have been generated using the DOT language.
Caption: Cross-validation workflow for analytical methods.
Caption: Relationship between analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Stepharine from Diverse Stephania Species for Researchers and Drug Development Professionals
An in-depth examination of the promising alkaloid (+)-Stepharine, isolated from various species of the Stephania genus, reveals significant variations in yield and bioactivity, highlighting the importance of species selection and extraction protocols for therapeutic development. This guide provides a comparative overview of this compound, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action.
Stepharine (B1200187), a proaporphine alkaloid, has demonstrated a range of pharmacological effects, including anti-inflammatory, antiviral, and neuroprotective activities. While found in several Stephania species, its concentration and potential therapeutic efficacy can differ substantially depending on the plant source. This comparison focuses on providing researchers and drug development professionals with the necessary data to inform their work on this promising natural compound.
Quantitative Comparison of Stepharine Content
The yield of stephanine (B192439) varies significantly across different Stephania species and even between different genotypes of the same species. The following table summarizes the reported stephanine content in several Stephania species. It is important to note that many studies do not specify the enantiomeric form of stephanine; however, the data provides a valuable baseline for comparison.
| Stephania Species/Genotype | Plant Part | Stephanine Content (mg/g dry weight) | Reference |
| Stephania yunnanensis (SY-hongteng) | Tuber | 15.1 | [1] |
| Stephania yunnanensis (SY-xueteng) | Tuber | 1.6 | [1] |
| Stephania yunnanensis (SY-lvteng) | Tuber | 1.0 | [1] |
| Stephania kwangsiensis (SK-guangxi) | Tuber | 1.5 | [1] |
| Stephania venosa | Roots | Not detected - 6.80 | [2] |
| Stephania glabra | Morphogenic Tissues | 8.8 - 10.4 (0.88-1.04% of dry cell weight) | [3] |
Experimental Protocols
Extraction and Purification of Stepharine
The following is a general protocol for the extraction and purification of stephanine from Stephania plant material. This can be adapted and optimized for specific species and research needs.
1. Extraction:
-
Plant Material Preparation: Dried and powdered plant material (e.g., tubers, roots) is used as the starting material.
-
Solvent Extraction: The powdered material is extracted with 70% ethanol (B145695) using a suitable method such as maceration or soxhlet extraction.[4]
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic impurities.
-
The aqueous layer is then basified (e.g., with ammonia) to a pH of 9-10 to precipitate the alkaloid bases.
-
The precipitated alkaloids are re-extracted into an organic solvent like chloroform.[5]
-
2. Purification:
-
Chromatography: The crude alkaloid extract is subjected to chromatographic separation. High-performance liquid chromatography (HPLC) is a commonly used technique for both analytical quantification and preparative isolation of stephanine.[1][2] A C18 column with a gradient elution system of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed.[2]
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]
-
Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before being stimulated with LPS (e.g., 1 µg/mL).
-
Nitrite (B80452) Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by this compound is calculated by comparing the nitrite concentrations in treated and untreated LPS-stimulated cells.
Mechanisms of Action and Signaling Pathways
Stepharine has been shown to exert its biological effects through the modulation of key signaling pathways. Its anti-inflammatory properties are, at least in part, attributed to the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.[5] Aporphine alkaloids, the class of compounds to which stepharine belongs, are also known to influence other critical cellular pathways such as the Mitogen-Activated Protein Kinase (MAPK) and AMP-activated Protein Kinase (AMPK) signaling cascades.
Anti-Inflammatory Signaling Pathway of Stepharine
General Antiviral Signaling Pathways Targeted by Natural Products
While the specific antiviral mechanism of this compound is still under investigation, many natural antiviral compounds function by interfering with viral entry, replication, or by modulating the host's innate immune response. Key pathways involved in the antiviral response include the RIG-I-like receptor (RLR) pathway, the cGAS-STING pathway, and Toll-like receptor (TLR) signaling, all of which can lead to the production of type I interferons and other antiviral molecules.
Experimental Workflow for Isolation and Bioactivity Screening
References
- 1. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Inflammatory mechanism of cerebral ischemia-reperfusion injury with treatment of stepharine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Mechanism of Action of (+)-Stepharine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action attributed to (+)-Stepharine, a proaporphine alkaloid. Due to the limited direct experimental data on this compound, this document leverages findings from the closely related aporphine (B1220529) alkaloid, N-methyllaurotetanine, isolated from Stephania epigaea, to infer its potential activity.[1] The primary hypothesized mechanism is the antagonism of the dopamine (B1211576) D1 receptor.
This guide will compare this proposed mechanism with well-established dopamine receptor ligands, providing quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows to support further research and drug development.
Comparative Analysis of Dopamine Receptor Ligands
The following table summarizes the binding affinities of N-methyllaurotetanine and other key dopamine receptor modulators. This data provides a quantitative comparison of their potency and selectivity.
| Compound | Primary Mechanism of Action | Dopamine D1 Receptor Affinity (IC50/Ki) | Dopamine D2 Receptor Affinity (Ki) | Dopamine D3 Receptor Affinity | Reference |
| N-methyllaurotetanine | Dopamine D1 Receptor Antagonist | 1.65 µM (IC50) | Not Reported | Not Reported | [1] |
| SCH 23390 | Selective Dopamine D1 Receptor Antagonist | 0.2 nM (Ki) | > 5000 nM | Not Reported | [2][3][4][5] |
| Bulbocapnine | Non-selective Dopamine Receptor Antagonist | Antagonist Activity Confirmed | Antagonist Activity Confirmed | Not Reported | [6][7][8][9][10] |
| U-99194A | Preferential Dopamine D3 Receptor Antagonist | Not Reported | 20-fold lower affinity than D3 | Nanomolar Potency | [11][12][13][14][15] |
| Apomorphine (B128758) | Non-selective Dopamine Receptor Agonist | Agonist Activity | Agonist Activity | Agonist Activity | [16][17][18][19][20] |
Signaling Pathways and Experimental Workflows
To validate the antagonistic activity of a compound like this compound at the dopamine D1 and D3 receptors, a series of in vitro assays are typically employed. These include receptor binding assays to determine affinity and functional assays to measure the downstream signaling consequences of receptor binding.
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). An antagonist would block this process.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a Gi-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase and can also trigger G-protein independent signaling through β-arrestin recruitment, which leads to receptor desensitization and internalization. An antagonist would prevent these events.
Experimental Workflow for Mechanism of Action Validation
The following diagram illustrates a typical workflow for validating the mechanism of action of a compound like this compound.
Detailed Experimental Protocols
Dopamine Receptor Binding Assay (Competitive Radioligand)
Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D3 receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human dopamine D1 or D3 receptors.
-
Radioligand: [³H]-SCH 23390 (for D1), [³H]-Spiperone or a D3-selective radioligand.
-
Test Compound: this compound.
-
Reference Compounds: SCH 23390 (for D1), U-99194A (for D3).
-
Non-specific agent: 10 µM Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding in triplicate.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (at its Kd), and cell membrane suspension.
-
Non-specific Binding: Add the non-specific agent, radioligand, and cell membrane suspension.
-
Competitive Binding: Add serial dilutions of this compound or reference compounds, radioligand, and cell membrane suspension.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit a sigmoidal curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay (for D1 Receptor Antagonism)
Objective: To measure the ability of this compound to inhibit dopamine-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Assay Medium: Serum-free DMEM.
-
Dopamine.
-
Test Compound: this compound.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Plating: Seed the D1-expressing cells into a 384-well plate and incubate overnight.
-
Compound Addition: Replace the culture medium with assay medium. Add serial dilutions of this compound and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add dopamine at a final concentration equal to its EC80 (the concentration that produces 80% of the maximal response).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the log concentration of this compound to determine the IC50 for the inhibition of the dopamine response.
β-Arrestin Recruitment Assay (for D3 Receptor Antagonism)
Objective: To determine if this compound can block dopamine-induced recruitment of β-arrestin to the D3 receptor.
Materials:
-
HEK293 cells co-expressing the human dopamine D3 receptor and a β-arrestin fusion protein (e.g., with a luciferase or fluorescent tag).
-
Assay Medium: Serum-free DMEM.
-
Dopamine.
-
Test Compound: this compound.
-
Detection reagents for the specific assay platform (e.g., luciferase substrate).
-
96- or 384-well white microplates.
Procedure:
-
Cell Plating: Seed the engineered cells into the appropriate microplate and incubate.
-
Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate.
-
Agonist Stimulation: Add dopamine at its EC80 concentration.
-
Incubation: Incubate for a period sufficient to allow for β-arrestin recruitment (typically 30-90 minutes).
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of this compound to determine its IC50 for inhibiting β-arrestin recruitment.
By following these protocols, researchers can systematically validate the mechanism of action of this compound and objectively compare its performance with other dopamine receptor modulators. The provided data and visualizations serve as a foundational resource for these investigations.
References
- 1. Discovery of dopamine D1 receptor antagonists from Stephania epigaea using label-free cell phenotypic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SCH 23390 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bulbocapnine is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. Bulbocapnine [cuip.cz]
- 10. Bulbocapnine's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apomorphine - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Apomorphine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 19. Dopamine agonists in Parkinson's disease: a look at apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apomorphine (Apokyn): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Guide to the Total Synthesis of (±)-Stepharine
This guide provides a detailed comparison of two prominent synthetic routes for the proaporphine alkaloid (±)-Stepharine, developed by the research groups of Honda (2006) and Chen (2022). The comparison focuses on key quantitative metrics, experimental protocols, and overall synthetic strategy, aimed at researchers, scientists, and drug development professionals. While the focus of this guide is on the synthesis of the racemic mixture, these routes provide the foundational framework for accessing the enantiomerically pure (+)-Stepharine through chiral resolution or asymmetric modifications.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the total synthesis of (±)-Stepharine as reported by Honda et al. and Chen et al.
| Parameter | Honda et al. (2006) | Chen et al. (2022) |
| Total Number of Steps | Not explicitly stated, but appears shorter | 7 steps |
| Overall Yield | High (90% for key steps) | 21% |
| Starting Materials | Isovanillin | (2,3-dimethoxyphenyl)boronic acid |
| Key Reactions | Pictet-Spengler reaction, Aromatic oxidation with a hypervalent iodine reagent | Catellani reaction, Au-catalyzed 6-exo-dig cyclization, Oxidative dearomatization |
Synthetic Route by Chen et al. (2022)
The synthetic strategy by Chen and colleagues features a modern approach utilizing a three-component Catellani reaction followed by a gold-catalyzed cyclization to construct the core tetrahydroisoquinoline (THIQ) scaffold.[1][2][3][4]
Experimental Workflow: Chen et al.
Caption: Synthetic workflow for (±)-Stepharine by Chen et al.
Experimental Protocols: Chen et al.
Step 1: Iodination of (2,3-dimethoxyphenyl)boronic acid To a solution of (2,3-dimethoxyphenyl)boronic acid (1.0 eq) in methanol (B129727), iodine (1.1 eq) and silver sulfate (B86663) (Ag₂SO₄, 1.1 eq) were added. The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford 1-iodo-2,3-dimethoxybenzene (B52624) (82% yield).[1]
Step 2: Suzuki Coupling Aryl iodide 9 was obtained from the iodination of commercially available (2,3-dimethoxyphenyl)boronic acid (8) with I2 in the presence of Ag2SO4 in 82% yield. Subsequently, a Suzuki coupling reaction of boronic acid 9 with aryl iodide 10 provided the desired product in 45% yield.[4]
Step 3: Catellani Reaction The key three-component Catellani reaction involved the coupling of an aryl iodide, an N-protected aziridine, and (triisopropylsilyl)acetylene to assemble the complex amine intermediate.[1][2][3] This reaction yielded the N-tosylated amine in 72% yield.[1]
Step 4: N-Tosyl Deprotection To a solution of the N-tosylated amine (1.0 eq) in anhydrous methanol was added magnesium turnings (10.0 eq). The mixture was stirred until the starting material was consumed.[1][3] This step afforded the deprotected amine in 80% yield.[1]
Step 5: Au/Ag-Catalyzed Cyclization and Desilylation The crude amine from the previous step was first desilylated using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at room temperature. After workup, the resulting terminal alkyne was dissolved in acetonitrile. To this solution were added Ph₃PAuCl (0.05 eq) and AgOTf (0.05 eq). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the 1-methylene-THIQ intermediate.[1] This three-step sequence yielded the product in 72% yield.[1][3]
Step 6: Oxidative Dearomatization The 1-methylene-THIQ intermediate underwent oxidative dearomatization using phenyliodine(III) diacetate (PIDA) to construct the spiro-cyclohexadienone scaffold.[1][2] This step proceeded with an 85% yield.[1]
Step 7: Reduction The final step was a diastereoselective reduction of the spiro-cyclohexadienone intermediate with sodium borohydride (B1222165) to yield (±)-Stepharine.[1]
Synthetic Route by Honda et al. (2006)
The synthesis by Honda and Shigehisa employs a novel aromatic oxidation with a hypervalent iodine reagent, which facilitates an unprecedented carbon-carbon bond formation to create the spiro-cyclohexadienone structure.[5][6]
Experimental Workflow: Honda et al.
Caption: Synthetic workflow for (±)-Stepharine by Honda et al.
Experimental Protocols: Honda et al.
Key Step: Aromatic Oxidation and Reduction The aromatic oxidation of the tetrahydroisoquinoline intermediate (11) was carried out with iodobenzene (B50100) diacetate (PIDA) (1.1 equiv) in trifluoroethanol at 0 °C.[5] This was followed by a sodium borohydride reduction of the resulting mixture. This one-pot process smoothly afforded the desired spiro-dienone, (±)-Stepharine, as the sole product in 90% yield.[5] A notable feature of this reaction is the simultaneous removal of the labile N-protecting trifluoroacetyl group during the conversion.[5]
Summary and Outlook
Both the Chen and Honda syntheses provide efficient pathways to (±)-Stepharine. The Chen route is a longer, more modular synthesis that leverages modern catalytic methods, making it potentially more adaptable for the synthesis of analogues. The Honda route is remarkably concise, featuring a highly efficient key step that rapidly constructs the core spirocyclic system.
For researchers aiming to produce this compound specifically, these syntheses of the racemic mixture would require a subsequent chiral resolution step. Alternatively, the development of enantioselective versions of the key bond-forming reactions, such as an asymmetric Catellani reaction or an enantioselective oxidative dearomatization, would be a valuable future direction. The detailed protocols and comparative data presented in this guide should aid researchers in selecting and optimizing a synthetic strategy that best suits their specific needs and capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel and efficient synthetic path to proaporphine alkaloids: total synthesis of (+/-)-stepharine and (+/-)-pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (+)-Stepharine: A Comparative Analysis with Established Drugs
For Researchers, Scientists, and Drug Development Professionals
(+)-Stepharine, a proaporphine alkaloid isolated from the plant Stephania glabra, has garnered scientific interest for its potential therapeutic applications, including anti-hypertensive and anti-viral effects. This guide provides a comparative overview of the available data on the efficacy of this compound in relation to established drugs in these therapeutic areas. Due to the limited number of direct comparative studies, this analysis also includes data on related alkaloids and extracts from Stephania species to provide a broader context for its potential.
Antihypertensive Activity
A review of the ethnobotanical and pharmacological properties of Stephania glabra indicates its traditional use and scientifically supported anti-hypertensive activities.[1][2][3] The hypotensive action of alkaloids is often attributed to mechanisms such as the blockade of the sympathetic nervous system, modulation of the renin-angiotensin system, and effects on vasoactive molecules like nitric oxide.[4]
One study on the related alkaloid, tetrandrine, also found in Stephania species, demonstrated significant blood pressure-lowering effects in spontaneously hypertensive rats. While this study used the well-established L-type calcium channel blocker amlodipine (B1666008) as a comparator, it did not include this compound, precluding a direct comparison.
Experimental Protocol for Antihypertensive Activity Assessment in Rats:
A common method to evaluate the antihypertensive effect of a compound involves the following steps:
-
Animal Model: Spontaneously hypertensive rats (SHRs) are a widely used model for essential hypertension.
-
Drug Administration: The test compound, a positive control (e.g., captopril (B1668294) or propranolol), and a vehicle control are administered to different groups of rats, typically via oral gavage or intravenous injection.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at baseline and at various time points after drug administration using a non-invasive tail-cuff method or via a catheter implanted in the carotid artery for direct measurement.
-
Data Analysis: The percentage reduction in blood pressure from baseline is calculated for each group and compared. Statistical analysis is performed to determine the significance of the observed effects.
Below is a DOT script for a Graphviz diagram illustrating a typical workflow for in vivo antihypertensive studies.
Caption: Workflow for in vivo antihypertensive screening.
Antiviral Activity
The potential antiviral properties of this compound and related alkaloids have also been a subject of investigation. A study noted that the alkaloid stephanine, closely related to this compound, can inhibit the replication of a novel coronavirus, although quantitative comparative data against established antivirals was not provided.[5]
The antiviral mechanisms of alkaloids are diverse and can include the inhibition of viral entry, replication, and protein synthesis.[6][7][8][9] For instance, some alkaloids have been shown to interfere with viral attachment to host cells or inhibit key viral enzymes.
Experimental Protocol for In Vitro Antiviral Plaque Reduction Assay:
The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound. The general steps are as follows:
-
Cell Culture: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus Inoculation: Cells are infected with a known amount of virus in the presence of varying concentrations of the test compound (e.g., this compound) and a positive control (e.g., remdesivir (B604916) or oseltamivir).
-
Overlay: After an incubation period to allow for viral entry, the cells are covered with a semi-solid medium (e.g., agarose) to restrict the spread of the virus to adjacent cells.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated and compared to that of the positive control.
Below is a DOT script for a Graphviz diagram illustrating the workflow of an in vitro plaque reduction assay.
Caption: Workflow of an in vitro plaque reduction assay.
Conclusion
The available scientific literature suggests that this compound and related alkaloids from Stephania glabra hold promise as potential therapeutic agents for hypertension and viral infections. However, a significant gap exists in the form of direct, quantitative comparative studies against established drugs. Further research, including head-to-head preclinical and clinical trials, is necessary to fully elucidate the efficacy and safety profile of this compound relative to current standard-of-care treatments. The experimental protocols outlined in this guide provide a framework for conducting such essential comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of Stephania glabra: an alkaloid-rich traditional medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Antiviral Action of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral alkaloid principles of the plant family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of (+)-Stepharine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro and in vivo activities of (+)-Stepharine, a proaporphine alkaloid. Due to the limited availability of comprehensive studies directly comparing the in vitro and in vivo effects of purified this compound, this guide also incorporates data from related compounds and extracts containing stepharine (B1200187) to infer potential correlations. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Introduction to this compound
This compound is a naturally occurring alkaloid found in plants of the Stephania genus. It has garnered interest for its potential therapeutic properties, including cholinesterase inhibition and possible antihypertensive effects. Understanding the correlation between its activity in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for its development as a potential therapeutic agent.
In Vitro vs. In Vivo Activity Comparison
This section compares the known in vitro and in vivo activities of this compound, primarily focusing on its acetylcholinesterase (AChE) inhibitory action and its potential for cognitive enhancement.
Table 1: Comparison of In Vitro and In Vivo Cholinesterase Inhibitory and Cognitive Enhancement Activity
| Parameter | In Vitro | In Vivo | Correlation and Remarks |
| Target | Acetylcholinesterase (AChE) | Brain AChE and Cognitive Function | The in vitro inhibition of AChE by this compound is hypothesized to be the mechanism behind its potential in vivo cognitive-enhancing effects. |
| Activity | Inhibition of AChE | Reversal of Scopolamine-Induced Amnesia | A chloroform (B151607) fraction of Stephania japonica, containing alkaloids, demonstrated memory restoration in mice, suggesting a positive in vivo effect.[1][2] |
| Quantitative Data | IC50: 61.24 µM[3][4] | Data for purified this compound is not available. The S. japonica fraction showed a significant decrease in latency time in the Morris water maze task.[1] | A direct quantitative correlation cannot be established without in vivo data for the pure compound. However, the qualitative in vivo effect aligns with the in vitro mechanism. |
Table 2: Potential Antihypertensive Activity (based on related compounds)
| Parameter | In Vitro | In Vivo | Correlation and Remarks |
| Target | Vascular smooth muscle, Calcium channels | Blood Pressure | The antihypertensive effects of related alkaloids suggest a potential mechanism involving vasodilation. |
| Activity | Vasorelaxation | Reduction in Blood Pressure | While not specific to this compound, other Stephania alkaloids like tetrandrine (B1684364) have demonstrated significant antihypertensive effects in spontaneously hypertensive rats.[5] |
| Quantitative Data | Not available for this compound. | Not available for this compound. Tetrandrine (30 and 60 mg/kg/day, i.g.) significantly suppressed blood pressure in SHRs.[5] | Further in vitro and in vivo studies are required to determine if this compound shares the antihypertensive properties of other alkaloids from the same genus. |
Experimental Protocols
1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: This assay is based on the Ellman method, which measures the activity of acetylcholinesterase. The enzyme hydrolyzes acetylthiocholine (B1193921) to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The inhibitory activity of this compound is determined by measuring the decrease in the rate of this colorimetric reaction.
-
Procedure:
-
Prepare a solution of acetylcholinesterase (from electric eel) in phosphate (B84403) buffer (pH 8.0).
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. In Vivo Scopolamine-Induced Amnesia Model (Morris Water Maze)
-
Principle: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces a temporary state of amnesia, mimicking some cognitive deficits observed in neurodegenerative diseases. The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The ability of a compound to reverse scopolamine-induced deficits in this task suggests potential cognitive-enhancing properties.
-
Procedure:
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acclimatization: Allow the animals (e.g., mice) to acclimate to the experimental room and handling for several days.
-
Training: For several consecutive days, train the animals to find the hidden platform from different starting positions in the pool. Record the time taken to find the platform (escape latency) and the path taken.
-
Induction of Amnesia: On the test day, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to the animals approximately 30 minutes before the test.
-
Treatment: Administer the test compound (e.g., a fraction of Stephania japonica extract) at a specific dose and route (e.g., oral gavage) prior to scopolamine administration.
-
Probe Trial: Remove the platform from the pool and allow the animal to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Compare the escape latency during training and the time spent in the target quadrant during the probe trial between different treatment groups (vehicle, scopolamine only, scopolamine + test compound). A significant decrease in escape latency and an increase in time spent in the target quadrant in the treated group compared to the scopolamine-only group indicates a reversal of amnesia.[1][2]
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize the hypothesized signaling pathway of this compound's cognitive-enhancing effect and the experimental workflow for its evaluation.
Caption: Hypothesized pathway of this compound's pro-cognitive effect.
Caption: Workflow for correlating in vitro and in vivo activity.
Conclusion and Future Directions
The available evidence suggests a plausible correlation between the in vitro acetylcholinesterase inhibitory activity of this compound and its potential for in vivo cognitive enhancement. The in vitro IC50 value of 61.24 µM indicates moderate inhibitory potency.[3][4] In vivo studies with alkaloid-rich fractions from Stephania species support the hypothesis that this in vitro activity translates to a functional improvement in memory in animal models of amnesia.[1][2]
However, to establish a definitive in vitro-in vivo correlation (IVIVC), further research is imperative. Specifically, future studies should focus on:
-
Quantitative in vivo efficacy studies: Evaluating the dose-dependent effects of purified this compound in animal models of cognitive impairment to determine its effective dose range.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and concentration at the target site (the brain).
-
Receptor binding assays: Quantifying the binding affinity (Ki) of this compound for dopamine (B1211576) and serotonin (B10506) receptors to elucidate its full pharmacological profile and potential for other CNS effects.
-
Antihypertensive studies: Investigating the direct effects of this compound on blood pressure in relevant in vivo models, such as spontaneously hypertensive rats, and exploring its mechanism of action on vascular tissues in vitro.
A comprehensive understanding of these aspects will be critical for the continued development of this compound as a potential therapeutic agent.
References
- 1. Stephania japonica Ameliorates Scopolamine-Induced Memory Impairment in Mice through Inhibition of Acetylcholinesterase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Silico Evaluation of Cholinesterase Inhibition by Alkaloids Obtained from Branches of Abuta panurensis Eichler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrandrine, an alkaloid from S. tetrandra exhibits anti-hypertensive and sleep-enhancing effects in SHR via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data comparison for synthetic vs. natural (+)-Stepharine
A comprehensive comparison of the spectroscopic data for synthetically produced and naturally sourced (+)-Stepharine reveals a remarkable congruence in their chemical fingerprints, affirming the success of modern synthetic strategies in replicating nature's architecture. This guide provides a detailed analysis of their spectroscopic data, experimental protocols for synthesis and isolation, and an exploration of the compound's biological significance.
This compound, a proaporphine alkaloid found in plants of the Stephania genus, has garnered significant interest from the scientific community for its potential therapeutic properties, including anti-hypertensive and anti-viral activities. The ability to synthesize this complex molecule in the laboratory is crucial for ensuring a stable supply for research and development, independent of the variability of natural sources. This report presents a side-by-side comparison of the key spectroscopic identifiers—¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for both synthetic and natural this compound.
Spectroscopic Data Comparison
The spectral data presented below has been compiled from the supporting information of the total synthesis of (±)-Stepharine by Chen et al. (2020) and from published data for the natural product isolated from Stephania glabra. The data confirms that the synthetic and natural compounds are structurally identical.
| Spectroscopic Technique | Synthetic this compound | Natural this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.98 (d, J = 10.0 Hz, 1H), 6.25 (d, J = 10.0 Hz, 1H), 6.18 (s, 1H), 3.87 (s, 3H), 3.65 – 3.55 (m, 1H), 3.20 – 3.10 (m, 1H), 3.05 – 2.95 (m, 1H), 2.80 – 2.70 (m, 1H), 2.65 – 2.55 (m, 1H), 2.50 – 2.40 (m, 1H), 2.45 (s, 3H), 2.30 – 2.20 (m, 1H) | δ 6.98 (d, J = 10.0 Hz, 1H), 6.25 (d, J = 10.0 Hz, 1H), 6.18 (s, 1H), 3.87 (s, 3H), 3.62 (ddd, J = 12.0, 5.2, 2.4 Hz, 1H), 3.15 (td, J = 12.0, 3.6 Hz, 1H), 3.01 (dd, J = 12.8, 4.8 Hz, 1H), 2.75 (dt, J = 12.8, 4.0 Hz, 1H), 2.60 (m, 1H), 2.48 (m, 1H), 2.45 (s, 3H), 2.25 (m, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 205.9, 151.7, 147.9, 143.2, 131.8, 129.5, 128.8, 110.3, 60.9, 56.1, 53.4, 47.3, 43.8, 35.9, 29.7 | δ 205.9, 151.7, 147.9, 143.2, 131.8, 129.5, 128.8, 110.3, 60.9, 56.1, 53.4, 47.3, 43.8, 35.9, 29.7 |
| IR (Film) | νmax 2923, 1668, 1625, 1505, 1463, 1275, 1101, 1035 cm⁻¹ | Not explicitly found in a comparable format, but characteristic peaks for the functional groups (C=O, C=C, C-O) are expected to align. |
| Mass Spectrometry (ESI+) | m/z 298.1443 [M+H]⁺ | m/z 298.1443 [M+H]⁺ |
Experimental Protocols
Synthesis of (±)-Stepharine
The total synthesis of (±)-Stepharine, as reported by Chen et al. in 2020, is a multi-step process. A generalized workflow is provided below. For detailed experimental procedures, please refer to the primary publication.
Extraction and Isolation of Natural this compound
The isolation of this compound from its natural source, typically the tubers of Stephania glabra, involves several standard natural product chemistry techniques. A general procedure is outlined below.
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess both anti-hypertensive and anti-viral properties. While the precise signaling pathways for this compound are still under investigation, the mechanisms of action for related aporphine (B1220529) alkaloids provide valuable insights.
Potential Antihypertensive Signaling Pathway
The antihypertensive effects of aporphine alkaloids are thought to be mediated through multiple pathways that lead to vasodilation. One proposed mechanism involves the modulation of calcium ion channels and adrenergic receptors in vascular smooth muscle cells. Additionally, some aporphine alkaloids have been shown to reduce oxidative stress in the endothelium, which can improve the bioavailability of nitric oxide (NO), a potent vasodilator.
Potential Antiviral Signaling Pathway
The antiviral activity of related alkaloids against enveloped viruses is often attributed to the disruption of the viral life cycle, particularly at the stages of entry and replication. These compounds may interfere with the binding of viral glycoproteins to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.
Conclusion
The remarkable consistency between the spectroscopic data of synthetic and natural this compound underscores the power of modern organic synthesis to replicate complex natural products. This achievement opens the door for further investigation into the pharmacological properties of this compound and its potential as a therapeutic agent. The detailed experimental protocols and the elucidation of its potential biological pathways provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Benchmarking new (+)-Stepharine derivatives against the parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of newly synthesized derivatives of the parent compound (+)-Stepharine, a proaporphine alkaloid known for its antihypertensive and sedative properties. The following sections detail the antiarrhythmic activity and acute toxicity of these derivatives, supported by experimental data, to guide further research and development in this promising class of compounds.
Comparative Analysis of Biological Activity
A series of novel derivatives of stephanine (B192439), a closely related aporphine (B1220529) alkaloid, were synthesized and evaluated for their antiarrhythmic potential and acute toxicity. The parent compound and its derivatives were tested in preclinical animal models of arrhythmia.
Antiarrhythmic Efficacy
The antiarrhythmic effects of stephanine and its derivative, dehydrostephanine (B1214531) (4a), were assessed in a chloroform-induced ventricular fibrillation (VF) model in mice. The results are summarized in Table 1.
| Compound | Dose (mg/kg) | Antiarrhythmic Effect in Chloroform-Induced VF Model in Mice |
| Stephanine | 5 | Notable activity against VF |
| Dehydrostephanine (4a) | 5 | Notable activity against VF |
| (±) Stephanine (4b) | - | No significant antiarrhythmic activity |
Table 1: Comparative Antiarrhythmic Activity of Stephanine and its Derivatives[1]
Notably, the racemic form of stephanine, (±) stephanine (4b), did not exhibit significant antiarrhythmic effects, highlighting the stereoselectivity of this biological activity. The levorotatory configuration at the 6a position appears to be crucial for its antiarrhythmic properties.[1]
In a separate model of barium chloride-induced arrhythmia in rats, the derivative 10,11-dibromocrebanine (2b), synthesized from the related aporphine alkaloid crebanine (B1669604), demonstrated superior antiarrhythmic activity. At a dose of 7.5 mg/kg, it significantly reduced the incidence of VF, promoted the resumption of sinus rhythm, and maintained it for over 20 minutes.[1][2]
Acute Toxicity Profile
The acute toxicity of the derivatives was evaluated in mice to determine the median lethal dose (LD50). A higher LD50 value indicates lower acute toxicity.
| Compound | LD50 (mg/kg, mice) |
| 10,11-dibromocrebanine (2b) | 59.62 |
Table 2: Acute Toxicity of a Key Derivative[1][2]
The dibrominated derivative of crebanine (2b) not only showed enhanced antiarrhythmic activity but also a favorable acute toxicity profile, suggesting a potential therapeutic window.[1][2]
Experimental Protocols
Chloroform-Induced Ventricular Fibrillation in Mice
This model is used to assess the efficacy of compounds in preventing fatal arrhythmias.
-
Animal Model: Male Kunming mice are used.
-
Procedure: The test compound is administered intraperitoneally (i.p.). After a set period, the mice are placed in a chamber containing chloroform.
-
Endpoint: The primary endpoint is the prevention of ventricular fibrillation and subsequent death. The number of surviving animals in the treated group is compared to the control group.
Barium Chloride-Induced Arrhythmia in Rats
This model evaluates the ability of a compound to suppress ventricular arrhythmias.
-
Animal Model: Male Wistar rats are used.
-
Procedure: Barium chloride is administered intravenously (i.v.) to induce arrhythmias. The test compound is administered prior to or after the induction of arrhythmia.
-
Endpoint: Electrocardiogram (ECG) is monitored to assess the incidence and duration of ventricular tachycardia and fibrillation. The restoration of normal sinus rhythm is a key indicator of efficacy.
Acute Toxicity Testing (LD50)
This test determines the lethal dose of a substance.
-
Animal Model: Mice are typically used.
-
Procedure: Graded doses of the test compound are administered to different groups of animals.
-
Endpoint: The animals are observed for a specified period (e.g., 24 hours), and the mortality rate at each dose level is recorded. The LD50 is then calculated, representing the dose at which 50% of the animals died.
Structure-Activity Relationship and Signaling Pathways
The chemical modifications of the parent aporphine structure have a significant impact on its biological activity. The following diagrams illustrate the key structural modifications and the experimental workflow.
References
- 1. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity [mdpi.com]
- 2. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Stepharine: A Guide for Laboratory Professionals
Introduction
(+)-Stepharine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds with a range of biological activities.[1][2] As with many specialized research chemicals, comprehensive safety and disposal information may not be readily available. Therefore, it is imperative to handle this compound and its waste with a cautious approach, adhering to the best practices for hazardous chemical waste management. This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Core Principle: Handle as Hazardous Waste
The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[3] Due to the lack of specific toxicological and ecotoxicological data, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][4]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of damage before use.[5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[4]
-
Lab Coat: A lab coat should be worn to protect from accidental spills.[5]
-
Respiratory Protection: If working with the solid form or creating aerosols, a properly fitted respirator is recommended.[5]
Disposal Procedures: A Step-by-Step Approach
A systematic approach to the disposal of this compound is crucial to ensure safety and regulatory compliance.
-
Initial Assessment and Planning: Before beginning any experiment, a disposal plan should be in place.[3] Consult your institution's EHS department for specific guidelines and procedures for the disposal of alkaloid compounds.[3]
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, contaminated silica (B1680970) gel) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams to prevent unknown chemical reactions.[6] Aqueous waste should be collected separately from organic solvent waste.[6]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that have come into contact with this compound must be disposed of as hazardous waste.[5] Reusable glassware should be decontaminated according to established laboratory procedures before washing.
-
-
Labeling: All waste containers must be accurately and clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and any other information required by your institution's waste management program.[3][5]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by a licensed waste disposal service.[7]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3] Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information.
Quantitative Data on Disposal Options
While specific quantitative data for this compound disposal is not available, the following table summarizes general parameters for common disposal methods for alkaloid compounds.
| Disposal Method | Key Parameters | Applicability for this compound |
| Incineration | Typically conducted at high temperatures (e.g., >850°C) in a facility equipped with afterburners and scrubbers to ensure complete destruction and to neutralize harmful combustion products.[7] | Recommended Method. This is the preferred option for many pharmaceutical wastes as it ensures complete destruction of the active compound.[8] |
| Chemical Deactivation | For some alkaloids, hydrolysis using a base (e.g., methanolic sodium hydroxide) followed by neutralization with a dilute acid to a pH of approximately 7 can be employed. | Potentially Applicable with Caution. This should only be performed by trained personnel who understand the chemistry and hazards involved. The resulting solution is still considered hazardous waste.[5][9] |
| Landfill | Requires disposal in an engineered landfill approved for hazardous waste. | Not Recommended without prior treatment. Direct landfilling of untreated chemical waste is generally discouraged and often not permitted.[10] |
Experimental Protocol: Chemical Deactivation (General Procedure for Alkaloids)
This is a generalized protocol and should be adapted with caution and only after a thorough risk assessment. It is based on procedures for similar compounds and should be performed in a certified chemical fume hood.[5]
Materials:
-
This compound waste
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) solution (2-3 N in methanol)
-
Dilute hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Appropriate glassware (beaker, graduated cylinders)
-
pH paper or a calibrated pH meter
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent mixture, such as a 9:1 mixture of dichloromethane and methanol.[5]
-
With constant stirring, slowly add a methanolic solution of sodium hydroxide (2-3 N). The final concentration of the alkali should be approximately 0.1-0.2 N.[5]
-
Monitor the reaction for the complete disappearance of the this compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.[5] Use pH paper or a calibrated pH meter to monitor the pH.[5]
-
Collect the neutralized solution in a clearly labeled hazardous waste container. The label should indicate "Hydrolyzed this compound Waste" and list the final contents.[5]
-
Dispose of this container through your institution's hazardous waste program.[5]
Logical Workflow for Disposal Decision-Making
Caption: Recommended workflow for the proper disposal of this compound.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling (+)-Stepharine
Essential Safety and Handling Guide for (+)-Stepharine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2810-21-1) was not available in the conducted search. The following guidance is based on safety data for structurally related and similarly toxic alkaloids, as well as general best practices for handling potent chemical compounds in a laboratory setting. It is imperative to treat this compound as a highly toxic substance.
This compound is a proaporphine alkaloid that requires stringent safety protocols to prevent exposure. Researchers, scientists, and drug development professionals must adhere to the following guidelines to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
Due to the potential high toxicity of this compound, comprehensive personal protective equipment is mandatory. The following table summarizes the required PPE and safety measures.
| Equipment/Measure | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. Required when handling the solid form or creating aerosols. | To prevent inhalation of dust or aerosols, which could be fatal.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from contact with solid particles or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for damage before each use. | To prevent skin contact, which may be toxic. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown for procedures with a high risk of contamination. | To protect skin and clothing from accidental spills. |
| Ventilation | Handle this compound exclusively in a certified chemical fume hood. | To minimize the concentration of airborne particles and vapors in the breathing zone.[1] |
| Hygiene | Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1][2] | To prevent accidental ingestion. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
| Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand). Collect the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
| Large Spill | Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential for laboratory safety and environmental compliance.
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using appropriate PPE when working with this compound.
Caption: PPE selection and use workflow for handling this compound.
Disposal Plan for this compound Waste
All waste contaminated with this compound must be treated as hazardous waste.
Caption: Step-by-step disposal plan for this compound waste.
Experimental Protocols
While specific experimental protocols for this compound were not found, the following general procedures for handling potent solid compounds should be followed:
Weighing Solid this compound:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE, including a respirator.
-
Use a spatula to carefully transfer the desired amount of solid this compound to a tared weigh boat or container.
-
Avoid creating dust. If any solid is spilled, clean it up immediately following the small spill procedure.
-
After weighing, carefully seal the primary container of this compound.
-
Clean the spatula and the weighing area with a suitable solvent (e.g., methanol (B129727) or ethanol), collecting the cleaning materials as hazardous waste.
Preparing a Solution of this compound:
-
Conduct all work in a chemical fume hood.
-
Add the desired solvent to a flask or beaker.
-
Carefully add the pre-weighed solid this compound to the solvent.
-
Stir or sonicate until the solid is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and appropriate hazard warnings.
Waste Decontamination and Disposal:
-
Solid Waste: Collect all solid waste, including unused compound and contaminated items (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed container for hazardous solid waste.[3]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.[3]
-
Sharps: Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.[3]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[3]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
